molecular formula C10H13NO B1625252 2-Methyl-5-phenylisoxazolidine CAS No. 68408-65-1

2-Methyl-5-phenylisoxazolidine

Cat. No.: B1625252
CAS No.: 68408-65-1
M. Wt: 163.22 g/mol
InChI Key: BOCOEDVUZOMDNN-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylisoxazolidine (CAS Number 68408-65-1) is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It can be prepared via the reaction of styrene oxide with N-methylhydroxylamine, or through the catalytic hydrogenation of the corresponding nitrone formed from the condensation of N-methylhydroxylamine with formaldehyde . Isoxazolidines are a prominent class of saturated five-membered heterocycles, and the structural motif of 2-Methyl-5-phenylisoxazolidine is of significant interest for constructing more complex molecules. Researchers utilize this and related isoxazolidine derivatives as key precursors in the synthesis of pharmacologically active compounds . For instance, similar 5-phenyl-4,5-dihydro-1,2-oxazole (isoxazoline) structures have been investigated for their potential antidepressant and antianxiety activities in preclinical studies, highlighting the relevance of this chemical class in central nervous system (CNS) drug discovery . As a building block, it offers opportunities for further functionalization and ring-opening reactions, making it a versatile reagent for developing novel chemical entities and exploring new chemical spaces. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68408-65-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-5-phenyl-1,2-oxazolidine

InChI

InChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

BOCOEDVUZOMDNN-UHFFFAOYSA-N

SMILES

CN1CCC(O1)C2=CC=CC=C2

Canonical SMILES

CN1CCC(O1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-Methyl-5-phenylisoxazolidine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, properties, synthesis, and pharmaceutical significance of 2-Methyl-5-phenylisoxazolidine .[1]

CAS Number: 68408-65-1 Molecular Formula: C


H

NO Molecular Weight: 163.22 g/mol [1]

Executive Summary

2-Methyl-5-phenylisoxazolidine is a saturated, five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms (N–O bond).[1] It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably as the direct precursor to N-methyl-3-phenyl-3-hydroxypropylamine , the scaffold for the antidepressant Fluoxetine (Prozac) .[1] Its chemical value lies in the lability of the N–O bond, which acts as a "masked" 1,3-amino alcohol, allowing for the stereocontrolled construction of complex amine derivatives.

Chemical Structure & Stereochemistry

Structural Analysis

The core of the molecule is the isoxazolidine ring .[1] Unlike its aromatic counterpart (isoxazole), the isoxazolidine ring is fully saturated, resulting in a non-planar, puckered conformation (envelope or twist) to minimize torsional strain.

  • Regiochemistry: The phenyl group is located at the C5 position, adjacent to the oxygen atom. This 5-substituted pattern is the thermodynamic and kinetic product of the 1,3-dipolar cycloaddition between

    
    -methylnitrone and styrene.[1]
    
  • Stereocenters: The molecule possesses a chiral center at C5 .[1]

    • Nitrogen Inversion: The nitrogen atom (N2) is also a stereogenic center; however, rapid pyramidal inversion at room temperature typically prevents the isolation of N-invertomers, rendering the N-substituent stereochemically dynamic relative to the C5-phenyl group.[1]

    • Enantiomers: In non-asymmetric synthesis, the product is obtained as a racemic mixture (

      
      ).
      
Visualization

The following diagram illustrates the chemical connectivity and the core numbering system.

Structure Figure 1: Connectivity of 2-Methyl-5-phenylisoxazolidine showing the N-O heterocycle. N2 N2 (Methyl) C3 C3 N2->C3 O1 O1 O1->N2 C5 C5 (Phenyl) C5->O1 C4 C4 C4->C5 C3->C4

[1]

Physicochemical Properties

PropertyValue / DescriptionNote
Physical State Viscous Oil / LiquidTypically isolated as a pale yellow oil.[1]
Boiling Point ~105–110 °C (at 0.5 mmHg)Extrapolated from analogous isoxazolidines; thermally stable up to ~130°C.
Solubility Soluble in organic solventsHigh solubility in DCM, Toluene, Ethanol. Low water solubility.[1]
Basicity Weakly BasicThe N-alkoxy amine nitrogen is less basic than typical secondary amines due to the electronegative oxygen neighbor (alpha-effect).[1]
Stability Air StableStable to oxidation under ambient conditions; sensitive to strong reducing agents (cleaves N-O bond).
Spectroscopic Signature (Typical)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.30–7.40 (m, 5H, Ph-H )[1]
      
    • 
       5.10 (dd, 1H, C5-H ) – Deshielded by Oxygen and Phenyl ring.
      
    • 
       2.75 (s, 3H, N-CH 
      
      
      
      )
    • 
       2.60–3.20 (m, 2H, C3-H 
      
      
      
      )[1]
    • 
       2.10–2.40 (m, 2H, C4-H 
      
      
      
      )[1]
  • 
    C NMR: 
    
    • Characteristic signal for C5 at ~78 ppm (benzylic ether carbon).[1]

    • N-Me signal at ~45 ppm.[1]

Synthesis: 1,3-Dipolar Cycloaddition

The industrial and laboratory standard for synthesizing 2-methyl-5-phenylisoxazolidine is the 1,3-dipolar cycloaddition of a nitrone with an alkene.[1] This reaction is highly regioselective.[1]

Reaction Mechanism
  • Dipole Formation:

    
    -Methylhydroxylamine reacts with formaldehyde (or paraformaldehyde) to generate the reactive dipole, 
    
    
    
    -methylnitrone
    (
    
    
    ), in situ.[1]
  • Cycloaddition: The nitrone undergoes a concerted [3+2] cycloaddition with styrene .[1]

  • Regioselectivity: Electronic matching (FMO theory) directs the oxygen of the nitrone to the more substituted carbon of the alkene (C-phenyl), but steric hindrance and secondary orbital interactions actually favor the 5-substituted product (Oxygen to the

    
    -carbon of styrene is not observed; instead, the Carbon of the nitrone attacks the 
    
    
    
    -carbon of styrene, and Oxygen attacks the
    
    
    -carbon/benzylic position).[1]
    • Correction: In nitrone cycloadditions with styrene, the 5-phenyl isomer is the major product.[1] The oxygen terminus of the dipole bonds to the carbon bearing the phenyl group (C5).

Synthetic Pathway Diagram

Synthesis Figure 2: Synthesis via 1,3-Dipolar Cycloaddition. Reactants N-Methylhydroxylamine + Formaldehyde Nitrone N-Methylnitrone (In-situ Dipole) Reactants->Nitrone Dehydration Styrene Styrene (Dipolarophile) TS [3+2] Transition State (Concerted) Styrene->TS Nitrone->TS + Styrene Heat (Reflux) Product 2-Methyl-5-phenylisoxazolidine TS->Product Regioselective Cyclization

Experimental Protocol (Bench Scale)
  • Reagents:

    
    -methylhydroxylamine hydrochloride (1.0 eq), Paraformaldehyde (1.1 eq), Styrene (1.2 eq), Triethylamine (1.0 eq), Toluene (Solvent).
    
  • Procedure:

    • Suspend

      
      -methylhydroxylamine HCl and paraformaldehyde in toluene.
      
    • Add triethylamine to liberate the free base hydroxylamine, initiating nitrone formation.[1]

    • Add styrene.[1]

    • Reflux the mixture (Dean-Stark trap can be used to remove water) for 12–18 hours.

    • Workup: Wash with water, dry organic layer over MgSO

      
      , and concentrate.[1]
      
    • Purification: Vacuum distillation or column chromatography (Silica, Hexane/EtOAc).[1]

Reactivity & Applications

The most critical property of 2-methyl-5-phenylisoxazolidine is its ability to undergo reductive N–O bond cleavage .[1] This transformation unmasks the ring to yield a


-amino alcohol.[1]
Reductive Cleavage (Ring Opening)
  • Reagents: Zinc/Acetic Acid, Hydrogen/Pd-C, or Raney Nickel.[1]

  • Product:

    
    -Methyl-3-phenyl-3-hydroxypropylamine.[1][2]
    
  • Mechanism: The weak N–O bond (~53 kcal/mol) is homolytically cleaved by single-electron transfer (SET) from the metal or catalytic hydrogenation.[1]

Pharmaceutical Relevance: The Fluoxetine Route

This specific isoxazolidine is a patented intermediate for the synthesis of Fluoxetine (Prozac) .[1]

  • Ring Opening: 2-Methyl-5-phenylisoxazolidine

    
    
    
    
    
    -Methyl-3-phenyl-3-hydroxypropylamine.[1][2]
  • Etherification: The resulting hydroxyl group is reacted with 4-chlorobenzotrifluoride (via nucleophilic aromatic substitution or Mitsunobu conditions) to install the aryloxy ether.[1]

  • Result: Fluoxetine.[1]

Reactivity Figure 3: Transformation of the Isoxazolidine Scaffold to Fluoxetine. Isox 2-Methyl-5-phenyl- isoxazolidine Cleavage Reductive Cleavage (Zn/AcOH or H2/Pd) Isox->Cleavage AminoAlc N-Methyl-3-phenyl- 3-hydroxypropylamine Cleavage->AminoAlc N-O Bond Break Fluoxetine Fluoxetine (Prozac) AminoAlc->Fluoxetine + 4-Chlorobenzotrifluoride (Etherification)

References

  • Confalone, P. N., & Huie, E. M. (1988). The 1,3-Dipolar Cycloaddition Reaction in the Synthesis of Natural Products. Organic Reactions. Link

  • Hilborn, J. W., et al. (1998).[1] Process for the preparation of 2-methyl-5-phenylisoxazolidine. U.S. Patent 5,760,243.[1] Link

  • Tufariello, J. J. (1979).[1] Nitrone Cycloadditions. Accounts of Chemical Research, 12(11), 396–403. Link

  • Black, D. S. C., et al. (1993).[1] Nitrones. In Comprehensive Organic Functional Group Transformations. Elsevier.[1]

Sources

2-Methyl-5-phenylisoxazolidine as a precursor for amino alcohols

Technical Guide: 2-Methyl-5-phenylisoxazolidine as a Strategic Precursor for -Amino Alcohols

Executive Summary

This technical guide details the synthesis and application of 2-methyl-5-phenylisoxazolidine , a critical heterocyclic intermediate. While isoxazolidines are often viewed merely as masked 1,3-amino alcohols, this specific derivative serves as a high-value scaffold in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Fluoxetine (Prozac) .

The guide focuses on the 1,3-dipolar cycloaddition of nitrones to styrenes as a convergent synthetic strategy. Unlike linear alkylation methods, this route establishes the carbon-nitrogen framework and the oxygen functionality in a single step with high atom economy and predictable regioselectivity.

Part 1: Strategic Utility & Mechanism

The core value of 2-methyl-5-phenylisoxazolidine lies in its latent functionality. The isoxazolidine ring contains a weak N–O bond (bond dissociation energy


The Synthetic Pathway

The synthesis proceeds via the 1,3-dipolar cycloaddition of N-methyl-C-phenylnitrone (often generated in situ) with styrene. This reaction is highly regioselective, favoring the 5-substituted isoxazolidine due to electronic stabilization in the transition state.

Diagram 1: Reaction Mechanism & Pathway

ReactionPathwayReagentsReagents(N-Methylhydroxylamine + Formaldehyde)NitroneIntermediate(N-Methylnitrone)Reagents->NitroneCondensationTSTransition State(Concerted Cycloaddition)Nitrone->TS+ StyreneStyreneStyreneStyrene->TSIsox2-Methyl-5-phenylisoxazolidine(Target Precursor)TS->IsoxRegioselectiveRing ClosureCleavageReductive Cleavage(H2/Pd-C or Zn/AcOH)Isox->CleavageProductγ-Amino Alcohol(N-methyl-3-phenyl-3-hydroxypropylamine)Cleavage->ProductN-O Bond LysisFluoxetineFluoxetine(via Arylation)Product->Fluoxetine4-CF3-Ph-Cl / Base

Caption: The convergent synthesis of Fluoxetine precursors via isoxazolidine intermediates. Note the regioselective formation of the 5-phenyl isomer.

Part 2: Synthesis Protocol (2-Methyl-5-phenylisoxazolidine)

Expertise Note: Nitrones are often unstable and hygroscopic. The most robust industrial protocols generate the nitrone in situ to prevent decomposition and polymerization.

Materials
  • N-Methylhydroxylamine hydrochloride : The nitrogen source.

  • Formaldehyde (37% aq. solution) : The C1 synthon.[1]

  • Styrene : The dipolarophile.

  • Sodium Hydroxide : For neutralization.

  • Toluene : Solvent (biphasic systems are common).

Step-by-Step Methodology
  • Neutralization (In Situ): Dissolve N-methylhydroxylamine HCl (1.0 eq) in water. Add NaOH (1.0 eq) slowly at 0–5°C to liberate the free base.

    • Critical Control Point: Keep temperature low to prevent volatility loss of the free amine.

  • Nitrone Generation: Add Formaldehyde (1.0–1.1 eq) to the neutralized solution. Stir for 30–60 minutes.

    • Observation: The formation of N-methylnitrone is rapid. In some protocols, this aqueous solution is used directly.

  • Cycloaddition: Add Styrene (1.0–1.2 eq) directly to the reaction vessel. If using a biphasic system, add Toluene. Heat the mixture to 80–100°C in a sealed pressure vessel (autoclave) or under reflux if using a high-boiling solvent.

    • Duration: 6–12 hours.

    • Pressure:[2][3][4] Autogenous pressure facilitates the reaction if performed in a closed system (approx. 2–5 bar).

  • Work-up: Cool to room temperature. Separate the organic layer.[5] Extract the aqueous layer with toluene. Wash combined organics with brine and dry over

    
    .
    Concentrate under reduced pressure to yield the crude isoxazolidine as a viscous oil.
    
Data Specifications
ParameterSpecificationNotes
Appearance Pale yellow oilDarkens upon oxidation/standing
Yield 85–95%High atom economy
Regioselectivity >95% 5-phenyl isomer4-phenyl isomer is sterically disfavored
Boiling Point ~110°C @ 0.5 mmHgHigh vacuum required for distillation

Part 3: Ring Opening to Amino Alcohol

The transformation of the isoxazolidine to N-methyl-3-phenyl-3-hydroxypropylamine is the key step for drug synthesis.

Protocol: Catalytic Hydrogenolysis

This method is preferred for pharmaceutical purity as it leaves no metallic residues (unlike Zn/AcOH).

  • Setup: Charge a hydrogenation reactor with 2-methyl-5-phenylisoxazolidine dissolved in Ethanol or Methanol.

  • Catalyst: Add 5% or 10% Pd/C (5 wt% loading relative to substrate).

  • Reaction: Pressurize with Hydrogen (

    
    ) to 40–50 psi (3–4 bar). Heat to 40–50°C.
    
    • Mechanism:[1][4][6][7][8][9][10][11][12][13] The Pd inserts into the N–O bond, followed by hydrogenolysis.

  • Completion: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Isolation: Filter catalyst through Celite. Evaporate solvent to obtain the amino alcohol.[5]

Diagram 2: Experimental Workflow

WorkflowStartStart: Reagent PrepStep11. Mix N-Me-NHOH + NaOH(Temp < 5°C)Start->Step1Step22. Add Formaldehyde(Generate Nitrone)Step1->Step2Step33. Add Styrene(Cycloaddition)Step2->Step3DecisionCheck Reaction Progress(TLC/GC)Step3->DecisionDecision->Step3IncompleteStep44. Phase Separation& ConcentrationDecision->Step4CompleteStep55. Hydrogenation(Pd/C, H2, 50 psi)Step4->Step5EndFinal Product:Amino AlcoholStep5->End

Caption: Operational workflow for the conversion of raw materials to the amino alcohol precursor.

Part 4: Application in Drug Development

The resulting amino alcohol, N-methyl-3-phenyl-3-hydroxypropylamine , is the direct precursor to Fluoxetine .

  • Reaction: The secondary alcohol is deprotonated (using NaH or KOtBu) and reacted with 4-chlorobenzotrifluoride (or 4-fluorobenzotrifluoride) in an

    
     or ether synthesis manner.
    
  • Significance: This route avoids the use of unstable Mannich bases or complex cyanohydrin reductions often associated with older routes.

Troubleshooting & Optimization
  • Exotherm Control: The nitrone formation and subsequent cycloaddition can be exothermic.[14] On a large scale, controlled addition of styrene is recommended.

  • Stereochemistry: The standard reaction produces a racemate. If the R-enantiomer (for chiral switching) is required, chiral nitrones or chiral auxiliaries on the nitrogen source must be used, or the final amino alcohol must be resolved via tartaric acid crystallization.

References

  • Preparation and use of 2-methyl-5-phenylisoxazolidine . US Patent 5760243A. (1998).[4] Describes the specific synthesis of the title compound and its conversion to Fluoxetine. Link

  • Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol . BenchChem Technical Data. Provides protocols for the hydrogenation of isoxazolidines to amino alcohols. Link

  • Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines . Journal of the American Chemical Society. (2020).[9] Discusses mechanistic aspects of isoxazolidine formation and stability. Link

  • 3-Methylamino-3-phenylpropan-1-ol . Acta Crystallographica Section E. (2012). Structural analysis of the amino alcohol derivatives. Link

Technical Guide: Isoxazolidine Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Operationalizing the "Masked" 1,3-Amino Alcohol Scaffold

Executive Summary

In modern medicinal chemistry, the isoxazolidine ring is not merely a target; it is a strategic "latent" functionality. As a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, it serves two critical roles: (1) a rigid pharmacophore that mimics ribose or proline rings in peptidomimetics, and (2) a stable, masked equivalent of 1,3-amino alcohols. This guide provides a technical deep-dive into the synthesis, stereochemical control, and reductive cleavage of isoxazolidines, enabling researchers to deploy this scaffold for high-precision drug development.

Structural Significance & Pharmacophore Utility

The isoxazolidine ring exhibits a unique "envelope" pucker configuration. This conformational constraint is invaluable in drug design for restricting the rotational freedom of peptide backbones.

  • The "Masked" Utility: The N–O bond is relatively weak (

    
     53 kcal/mol) compared to C–C or C–N bonds. This allows the ring to survive standard organic transformations (couplings, alkylations) but undergo triggered cleavage to reveal a 
    
    
    
    -amino alcohol, a motif ubiquitous in antibiotics (e.g., aminoglycosides) and sphingolipids.
  • Electronic Profile: The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a permanent dipole, enhancing solubility and hydrogen-bond accepting capability compared to pyrrolidines.

Synthetic Methodology: 1,3-Dipolar Cycloaddition

The most robust route to isoxazolidines is the [3+2] 1,3-Dipolar Cycloaddition (1,3-DC) between a nitrone (dipole) and an alkene (dipolarophile).[1][2] This reaction is generally concerted, allowing for the predictable transfer of stereochemical information.

Mechanistic Pathway (FMO Theory)

The reaction is governed by Frontier Molecular Orbital (FMO) interactions. The dominant interaction typically occurs between the HOMO of the Nitrone and the LUMO of the Alkene (Type I). Electron-withdrawing groups (EWGs) on the alkene lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.

G cluster_regio Regiochemical Outcome Nitrone Nitrone (1,3-Dipole) 4π Electrons TS Concerted Transition State (Suprafacial) Nitrone->TS HOMO-LUMO Interaction Alkene Alkene (Dipolarophile) 2π Electrons Alkene->TS Isox Isoxazolidine Product (2 New Sigma Bonds) TS->Isox Cyclization Regio1 5-Substituted (Favored by Sterics) Isox->Regio1 Regio2 4-Substituted (Electronic Control) Isox->Regio2

Figure 1: Mechanistic flow of the [3+2] cycloaddition. The concerted nature ensures stereospecificity relative to the alkene geometry.

Standardized Protocol: Lewis Acid Catalyzed Cycloaddition

Objective: Synthesis of a chiral isoxazolidine using a nitrone and an electron-deficient alkene.

Reagents:

  • N-Benzyl-C-phenylnitrone (1.0 equiv)

  • N-Phenylmaleimide (1.2 equiv)

  • Catalyst: Zn(OTf)

    
     or Mg(ClO
    
    
    
    )
    
    
    (10-20 mol%)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, add the Lewis Acid catalyst (Zn(OTf)

    
    ) and activate by heating under vacuum if hygroscopic.
    
  • Solvation: Add anhydrous DCM (0.1 M concentration relative to nitrone). Add 4Å molecular sieves to maintain strictly anhydrous conditions (water competes for Lewis Acid coordination).

  • Dipolarophile Addition: Add the alkene (N-phenylmaleimide) and stir for 15 minutes to allow coordination between the carbonyl oxygens and the metal center. Causality: This coordination lowers the LUMO energy of the alkene, enhancing rate and endo-selectivity.

  • Nitrone Addition: Add the nitrone slowly at 0°C.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (SiO

    
    , Hexane/EtOAc 7:3). The nitrone spot (usually UV active/low Rf) should disappear.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

Validation Check: The disappearance of the nitrone characteristic UV absorbance and the appearance of diastereotopic methylene protons in


H NMR (typically 

2.0–3.0 ppm) confirm ring closure.

Stereochemical Control: The Endo/Exo Challenge

Controlling the relative stereochemistry (diastereoselectivity) is the primary challenge. The transition state can adopt an endo (substituents cis to the nitrone oxygen) or exo orientation.

  • Secondary Orbital Interactions: Unlike Diels-Alder, secondary orbital interactions in 1,3-DC are weak. Steric repulsion usually dominates, favoring the exo isomer in thermal conditions.

  • Catalytic Inversion: Lewis Acids (LA) can invert this preference to endo by coordinating to the dipolarophile and the nitrone oxygen, creating a tethered, compact transition state.

Table 1: Catalyst Influence on Selectivity
Catalyst SystemPrimary InteractionMajor IsomerSelectivity (de)
Thermal (No Cat) Steric RepulsionExo Low (< 40%)
Mg(ClO

)

Bidentate ChelationEndo High (> 90%)
Ti(OiPr)

/ Diol
Chiral Lewis AcidEndo High (> 95% ee)
H-Bond Donors (Ureas) LUMO LoweringEndo Moderate (60-80%)

Post-Synthetic Transformations: Ring Opening

Once the stereocenters are established, the isoxazolidine ring is often cleaved to access the linear 1,3-amino alcohol.

N–O Bond Cleavage Methods

Selection of the cleavage reagent depends on the chemoselectivity required for the rest of the molecule.

  • Hydrogenolysis (H

    
    , Pd/C):  Effective but non-selective; will reduce other alkenes or alkynes present in the molecule.
    
  • Zinc/Acetic Acid (Zn/AcOH): The "Gold Standard" for chemoselectivity. It cleaves the N–O bond without affecting C=C bonds or benzyl ethers.

  • Molybdenum Hexacarbonyl (Mo(CO)

    
    ):  A mild, homogeneous method suitable for complex natural product synthesis where acidic conditions (Zn/AcOH) must be avoided.
    

Workflow Start Isoxazolidine Intermediate (Chiral Scaffold) Decision Select Cleavage Reagent Start->Decision PathA Method A: Zn / AcOH (Acidic, Chemoselective) Decision->PathA Retain Alkenes PathB Method B: H2 / Pd-C (Global Reduction) Decision->PathB Reduce All PathC Method C: Mo(CO)6 (Neutral, Mild) Decision->PathC Acid Sensitive Product 1,3-Amino Alcohol (Drug Precursor) PathA->Product N-O Cleavage PathB->Product PathC->Product

Figure 2: Decision matrix for reductive cleavage of the isoxazolidine ring.

Strategic Applications in Drug Discovery

The utility of isoxazolidines extends beyond simple intermediates.[1][2][3][4]

  • Nucleoside Analogs: Isoxazolidines replace the furanose ring in modified nucleosides (e.g., isoxazolidinyl thymine), offering resistance to hydrolytic enzymes while maintaining viral polymerase recognition.

  • Total Synthesis: The scaffold was pivotal in the total synthesis of (±)-Gelsemoxonine , where the ring contraction of a bridged isoxazolidine established the core architecture of the alkaloid.[4]

  • Antibiotics: D-Cycloserine analogs (isoxazolidin-3-ones) act as suicide inhibitors of pyridoxal phosphate-dependent enzymes involved in bacterial cell wall synthesis.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. [Link]

  • 1,3-Dipolar Cycloaddition. Wikipedia. [Link][1][2][4][5][6]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI Molecules. [Link]

  • Stereoselective Synthesis of Isoxazolidines via Copper-Catalyzed Alkene Diamination. ACS Catalysis. [Link][4]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. [Link][7]

  • Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Royal Society of Chemistry. [Link]

Sources

Technical Guide: Stability Profiling of the N-O Bond in 2-Methyl-5-phenylisoxazolidine

[1]

Executive Technical Summary

The isoxazolidine scaffold, specifically 2-methyl-5-phenylisoxazolidine , represents a critical junction in organic synthesis and medicinal chemistry.[1] While stable enough to serve as a pharmacophore in its own right (mimicking nucleosides or amino acids), its utility is defined by the lability of the N-O bond .[1]

This guide provides a comprehensive technical analysis of the N-O bond stability in 2-methyl-5-phenylisoxazolidine.[1] Unlike typical carbon-carbon scaffolds, this heterocycle exhibits a "dual-stability" profile:[1]

  • Thermal Kinetic Stability: It is generally isolable and stable at ambient temperatures, formed via 1,3-dipolar cycloaddition.[1]

  • Chemical Lability: The N-O bond (Bond Dissociation Energy ~53 kcal/mol) acts as a latent functional group, susceptible to reductive cleavage to form

    
    -amino alcohols.[1]
    

Key Insight: This molecule is historically significant as a scalable intermediate in the synthesis of Fluoxetine (Prozac) .[1] The stability of the N-O bond allows for the construction of the core framework, while its subsequent reductive cleavage reveals the necessary amino-alcohol backbone.[1]

Structural & Electronic Characterization

The stability of 2-methyl-5-phenylisoxazolidine is governed by the ring strain of the five-membered system and the polarization of the N-O bond.[1]

The N-O Bond Anomaly

The nitrogen-oxygen bond is the weakest link in the ring.[1]

  • Bond Length: ~1.46 Å (significantly longer than C-N or C-O bonds, indicating weakness).[1]

  • Bond Dissociation Energy (BDE): Approximately 50–55 kcal/mol.[1] This is roughly half the strength of a typical C-C bond (~85 kcal/mol), making it the primary site of chemical degradation.[1]

  • Electronic Effect: The electronegativity difference (N: 3.04, O: 3.[1]44) creates a dipole that makes the bond susceptible to heterolytic cleavage under acidic conditions or homolytic cleavage under radical reducing conditions.[1]

Substituent Effects (2-Methyl, 5-Phenyl)[1]
  • 2-Methyl (N-Me): Increases basicity of the nitrogen, making the ring more susceptible to acid-catalyzed ring opening compared to N-acyl analogs.[1]

  • 5-Phenyl: Provides steric bulk but also benzylic stabilization.[1] In thermal degradation (retro-cycloaddition), the conjugation of the phenyl ring with the forming styrene double bond lowers the activation energy, making this derivative less thermally stable than purely alkyl isoxazolidines.[1]

Stability & Degradation Pathways[1]

Understanding the degradation mechanisms is vital for handling this compound during storage and processing.[1]

Pathway A: Reductive Ring Opening (Chemo-Lability)

This is the intended transformation in many synthesis campaigns but represents a stability risk in formulation.[1]

  • Mechanism: Insertion of electrons (via metal catalyst or dissolving metal) into the

    
     orbital.
    
  • Product: N-methyl-3-phenyl-3-hydroxypropylamine.[1][2]

  • Reagents: H₂/Pd-C, Zn/AcOH, SmI₂, or Mo(CO)₆.[1]

Pathway B: Thermal Retro-Cycloaddition (Thermal Lability)

Isoxazolidines are formed via a reversible [3+2] cycloaddition. High temperatures drive the equilibrium back to the starting materials.[1]

  • Mechanism: Concerted suprafacial retro-[3+2] cycloaddition.[1]

  • Products: N-methylnitrone + Styrene.[1][2]

  • Risk Factor: High.[1] The reaction is entropy-driven.[1] Prolonged heating (>100°C) or distillation can lead to significant reversion.[1]

Pathway C: Acid-Catalyzed Rearrangement

Under strong acidic conditions (pH < 2), protonation of the nitrogen can trigger ring opening via E1-like elimination or nucleophilic attack, often leading to complex mixtures of amino alcohols and unsaturated amines.[1]

Visualization: Reactivity Landscape

The following diagram maps the stability boundaries and reaction products.[1]

StabilityLandscapeIsox2-Methyl-5-phenylisoxazolidine(Target Scaffold)AminoAlcoholN-Methyl-3-phenyl-3-hydroxypropylamine(Synthesis Intermediate)Isox->AminoAlcoholReductive Cleavage(H2/Pd, Zn/AcOH)RetroN-Methylnitrone + Styrene(Degradation Products)Isox->RetroThermal Stress(>100°C, Retro-[3+2])SaltProtonated Ring Species(pH Dependent)Isox->SaltAcidic pH (<2)

Caption: Figure 1. The divergent reactivity of 2-methyl-5-phenylisoxazolidine. Green path represents useful synthetic cleavage; Red path indicates thermal instability.[1]

Experimental Protocols

Synthesis (1,3-Dipolar Cycloaddition)

Context: This protocol yields the target compound, exploiting the kinetic stability of the ring at moderate temperatures.[1]

  • Reagents: N-Methylhydroxylamine hydrochloride (1.0 eq), Paraformaldehyde (1.1 eq), Styrene (1.1 eq), Toluene (Solvent), Triethylamine (1.1 eq).[1]

  • Procedure:

    • Suspend N-methylhydroxylamine HCl and paraformaldehyde in toluene.

    • Add triethylamine to generate the N-methylnitrone in situ.[1]

    • Add styrene.[1][2][3]

    • Critical Step: Reflux at 80–110°C. Do not exceed 120°C to avoid retro-cycloaddition competition.[1]

    • Monitor via TLC/HPLC for consumption of styrene.[1]

  • Workup: Wash with water, dry over MgSO₄, and concentrate in vacuo at <40°C (to prevent thermal degradation).

Forced Degradation Study (Stress Testing)

Context: To validate the stability profile for drug development purposes.

Stress ConditionProtocolExpected Outcome
Thermal Heat neat sample at 80°C for 24h.< 5% Degradation (Retro-cycloaddition onset).[1]
Acidic Dissolve in 0.1M HCl, stir at RT for 24h.Stable (Protonation only).[1] Degradation at >60°C.
Basic Dissolve in 0.1M NaOH, stir at RT for 24h.Generally Stable.[1]
Oxidative Treat with 3% H₂O₂ at RT for 4h.Potential N-oxide formation or ring rupture.[1]
Reductive Treat with Zn dust in dilute AcOH.Rapid Degradation (Cleavage to amino alcohol).[1]
Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV: 210 nm (weak absorption), 254 nm (detects styrene if retro-reaction occurs).[1]

    • MS (ESI+): Monitor [M+H]+ = 178.12 (Parent), [M+H]+ = 180.14 (Amino Alcohol product).

Strategic Application in Drug Design

The "Masked" Functionality

In drug development, the 2-methyl-5-phenylisoxazolidine scaffold is often used as a pro-drug or a masked intermediate .[1]

  • Case Study (Fluoxetine): The synthesis of Fluoxetine (Prozac) utilizes this scaffold. The isoxazolidine ring masks the amino and hydroxyl groups, allowing for purification and handling.[1] The final step involves reductive cleavage (H₂/Pd) to release the linear amino alcohol, which is then arylated.[1]

Bioisosterism

The isoxazolidine ring is considered a bioisostere for the furanose ring in nucleosides (creating "azanucleosides").[1] The N-O bond replaces the C-O bond, altering the pucker of the ring and increasing metabolic stability against glycosidases, provided the environment is not strongly reducing.[1]

Workflow: Stability Assay Logic

This flowchart illustrates the decision-making process for handling this scaffold.

AssayWorkflowcluster_StressStress ConditionsStartSample: 2-Me-5-Ph-IsoxAcid0.1M HClStart->AcidBase0.1M NaOHStart->BaseOx3% H2O2Start->OxTherm80°C / 24hStart->ThermAnalysisHPLC-MS AnalysisAcid->AnalysisBase->AnalysisOx->AnalysisTherm->AnalysisDecisionDegradation > 5%?Analysis->DecisionStablePass: Stable ScaffoldDecision->StableNoUnstableFail: Characterize Products(Retro vs Cleavage)Decision->UnstableYes

Caption: Figure 2. Standardized forced degradation workflow for isoxazolidine stability profiling.

References

  • Preparation and use of 2-methyl-5-phenylisoxazolidine. U.S. Patent 5,760,243.[1] (Describes the synthesis and use as an intermediate for Fluoxetine).

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. (Comprehensive review on the stability and reactivity of the isoxazolidine ring).

  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition. Iraqi Journal of Science. (Details the cycloaddition mechanism and thermal conditions).

  • Retro-[3 + 2]-cycloaddition reactions in the decomposition of five-membered nitrogen-containing heterocycles. Journal of Physical Chemistry A. (Theoretical basis for the thermal instability).[1]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. (Discusses reductive ring opening protocols).

Stereochemical Control and Functionalization of 5-Substituted Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance in Medicinal Chemistry

The isoxazolidine scaffold—a saturated five-membered ring containing adjacent nitrogen and oxygen atoms—serves as a critical pharmacophore and a "masked" acyclic synthon. While 4-substituted derivatives are common, 5-substituted isoxazolidines possess unique strategic value:

  • Nucleoside Mimicry: They function as N,O-nucleoside analogues where the C5 substituent mimics the hydroxymethyl group of ribose, essential for viral polymerase recognition.[1]

  • 
    -Amino Alcohol Precursors:  The latent N–O bond can be cleaved stereospecifically to yield chiral 
    
    
    
    -amino alcohols, a structural motif found in blockbuster drugs like fluoxetine and various protease inhibitors.[1]
  • Stereochemical Fidelity: The rigid ring structure locks stereocenters in place, allowing for precise determination of relative configuration before ring opening.[1]

The Stereoselective Engine: 1,3-Dipolar Cycloaddition

The dominant route to 5-substituted isoxazolidines is the 1,3-Dipolar Cycloaddition (1,3-DC) between a nitrone (dipole) and an alkene (dipolarophile).[1][2][3][4][5][6]

Mechanistic Driver: Frontier Molecular Orbital (FMO) Theory

The reaction is a concerted


 cycloaddition. The regioselectivity (5- vs. 4-substitution) is governed by the interaction between the Frontier Molecular Orbitals of the reactants.
  • Normal Electron Demand: For typical C-aryl-N-alkyl nitrones reacting with electron-deficient alkenes (e.g., acrylates, nitroalkenes), the dominant interaction is between the HOMO of the Nitrone and the LUMO of the Alkene .[1]

  • Regiochemical Outcome: The largest coefficient in the nitrone HOMO is on the oxygen; the largest coefficient in the electron-deficient alkene LUMO is on the

    
    -carbon. This orbital overlap directs the oxygen to the 
    
    
    
    -carbon, resulting in the 5-substituted isoxazolidine .
Stereochemical Control: Endo vs. Exo

Diastereoselectivity (cis/trans) is determined by the transition state (TS) geometry:

  • Endo TS: The substituents of the alkene are oriented towards the nitrone substituents. This is often favored by secondary orbital interactions (SOI) but suffers from steric repulsion.[1]

  • Exo TS: The substituents are oriented away, minimizing steric clash.

  • Outcome:

    • (Z)-Nitrones (the stable configuration) reacting with electron-deficient alkenes typically favor the Endo approach, yielding the cis-isoxazolidine (relative to C3 and C4/C5 protons).

    • Bulky substituents or Lewis Acid catalysts can invert this preference to the Exo (trans) product.

Visualization: Reaction Mechanism & Stereochemistry

G cluster_regio Regioselectivity Driver: FMO Overlap Nitrone Nitrone (Dipole) (HOMO rich) TS_Endo Endo Transition State (Sec. Orbital Interaction) Nitrone->TS_Endo Kinetic Control TS_Exo Exo Transition State (Steric Control) Nitrone->TS_Exo Steric/Cat. Control Alkene Alkene (Dipolarophile) (LUMO deficient) Alkene->TS_Endo Kinetic Control Alkene->TS_Exo Steric/Cat. Control Prod_Cis Cis-5-Substituted Isoxazolidine TS_Endo->Prod_Cis Major (Typical) Prod_Trans Trans-5-Substituted Isoxazolidine TS_Exo->Prod_Trans Minor (or Cat. Induced)

Caption: Mechanistic pathway of 1,3-DC showing FMO-driven regioselectivity and TS-driven stereoselectivity.

Experimental Protocol: Synthesis & Self-Validation

Objective: Synthesis of 5-(methoxycarbonyl)-2-methyl-3-phenylisoxazolidine via 1,3-DC.

Synthesis Workflow
  • Reagents:

    • N-Benzylidene-methylamine

      
      -oxide (Nitrone): 1.0 equiv.[1]
      
    • Methyl Acrylate (Dipolarophile): 1.2 equiv.[1]

    • Solvent: Toluene (anhydrous).[1]

  • Procedure:

    • Dissolve nitrone (1.0 mmol) in Toluene (5 mL) under

      
       atmosphere.
      
    • Add Methyl Acrylate (1.2 mmol) dropwise.[1]

    • Condition A (Thermal): Reflux at 110°C for 12–24 hours.[1]

    • Condition B (Catalytic - Optional): Add 10 mol%

      
       or 
      
      
      
      and stir at RT to enhance exo selectivity.
    • Monitor by TLC (SiO2, Hexane/EtOAc 3:1).[1] Nitrone spot (UV active) should disappear.[1]

  • Work-up:

    • Concentrate in vacuo.[1]

    • Critical Step: Analyze crude

      
       NMR immediately to determine the diastereomeric ratio (dr) before purification, as silica gel can sometimes alter the ratio or degrade the product.[1]
      
Self-Validating Characterization System

To ensure scientific integrity, the structure must be proven, not assumed.[1]

Validation StepMethodDiagnostic Signal / Logic
Regiochemistry (5- vs 4-sub)HMBC Look for correlation between the C5-H proton and the Ester Carbonyl (C=O) carbon.[1] In a 5-substituted product, this is a strong

or

correlation.[1] In 4-substituted, the correlation is distant or absent.[1]
Relative Stereochem (Cis vs Trans)NOESY Cis: Strong NOE correlation between H3 (benzylic) and H5.[1] Trans: No NOE between H3 and H5; NOE between H3 and H4-cis.
Ring Conformation Coupling Constants (

)

and

values. Cis-isomers often display larger coupling constants due to eclipsed/gauche interactions in the envelope conformation, but NOESY is definitive.[1]

Functionalization: Reductive Ring Opening

The isoxazolidine ring is a "storehouse" of stereochemistry. Once the configuration is validated, the N–O bond can be cleaved to release the acyclic


-amino alcohol.
Protocol: Mo(CO)6 Mediated Cleavage

This method is preferred over hydrogenolysis (H2/Pd) for substrates containing other reducible groups (e.g., benzyl ethers, alkenes).[1]

  • Dissolution: Dissolve the pure isoxazolidine (1 mmol) in Acetonitrile/Water (15:1).

  • Reagent: Add Molybdenum Hexacarbonyl (

    
    ) (1.2 equiv).
    
  • Reaction: Reflux for 2–4 hours. The solution typically turns dark.

  • Work-up: Filter through a Celite pad to remove metal residues. Concentrate and purify via flash chromatography.

  • Result: Retention of stereochemistry at C3 and C5, yielding the syn or anti

    
    -amino alcohol.[1]
    
Visualization: Experimental Workflow

Workflow Start Start: Nitrone + Alkene Rxn 1,3-Dipolar Cycloaddition (Toluene, Reflux or Cat.) Start->Rxn Crude Crude Mixture Analysis (1H NMR for dr ratio) Rxn->Crude Purify Flash Chromatography (Isolate Diastereomers) Crude->Purify Validate Validation Node: 1. HMBC (Regio) 2. NOESY (Stereo) Purify->Validate Transform Ring Opening (Mo(CO)6 or Zn/AcOH) Validate->Transform Confirmed Structure Product Final Product: Chiral gamma-Amino Alcohol Transform->Product

Caption: Step-by-step workflow from synthesis to validation and functionalization.

References

  • Mechanistic & Synthetic Overview

    • Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][2][3][4][6][7][8][9] Past and Future. Angewandte Chemie International Edition. Link[1]

  • Regioselectivity & FMO Theory

    • Houk, K. N., et al. (1973).[1] Frontier molecular orbital theory of cycloaddition reactions. Journal of the American Chemical Society. Link[1]

  • Experimental Protocols & Catalysis

    • Gothelf, K. V., & Jørgensen, K. A. (1998).[1] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews. Link[1]

  • Ring Opening Methodologies

    • Cicchi, S., et al. (1991).[1] New methods for the synthesis of

      
      -amino alcohols from isoxazolidines. Tetrahedron Letters. Link
      
  • Bioactive Applications

    • Pinto, A., et al. (2011).[1] Synthesis of isoxazolidine nucleosides as potential antiviral agents. Molecules. Link

Sources

The Isoxazolidine Bridge: 2-Methyl-5-phenylisoxazolidine in SSRI Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history and application of 2-Methyl-5-phenylisoxazolidine in antidepressant research. While often overshadowed by the blockbuster drugs it helps create, this heterocyclic compound represents a pivotal innovation in the process chemistry of Selective Serotonin Reuptake Inhibitors (SSRIs).

A Technical Guide for Drug Development Professionals

Executive Summary

2-Methyl-5-phenylisoxazolidine is not a marketed antidepressant itself; rather, it is the strategic chemical scaffold that enabled the efficient, stereoselective synthesis of the aryloxyphenylpropylamine class of antidepressants—most notably Fluoxetine (Prozac) and the norepinephrine reuptake inhibitor Atomoxetine (Strattera) .

In the history of antidepressant research, the transition from non-selective tricyclics to SSRIs required new synthetic methodologies. 2-Methyl-5-phenylisoxazolidine emerged as the solution to the "Mannich Base problem," offering a direct, atom-economic route to the


-amino alcohol core required for these drugs. This guide explores the compound's mechanistic role, synthetic utility, and the protocols that established it as a cornerstone of modern neuropsychiatric drug manufacturing.

Historical Context: The Synthetic Bottleneck

In the 1970s, as Eli Lilly and Company developed the first SSRIs, they faced a chemical challenge. The pharmacophore for Fluoxetine requires a specific linear backbone: 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine .

The Early Route (The Mannich Approach)

Early synthesis relied on the Mannich reaction of acetophenone, followed by reduction and amination.

  • Limitations: This route often suffered from poor regioselectivity, difficult purification of the intermediate ketones, and a lack of stereocontrol.

  • The Innovation: Researchers identified that the isoxazolidine ring could serve as a "masked" form of the required amino alcohol. By locking the nitrogen and oxygen into a 5-membered ring, the relative stereochemistry could be controlled via cycloaddition, and the labile N-O bond could serve as a latent functional group, ready to be cleaved to reveal the final drug scaffold.

Technical Deep Dive: The Isoxazolidine Route

The "Isoxazolidine Route" relies on two fundamental organic transformations: 1,3-Dipolar Cycloaddition and Hydrogenolytic Ring Opening .

Mechanism of Formation (Cycloaddition)

The synthesis begins with the reaction between a nitrone and styrene.

  • Dipole:

    
    -methyl-C-phenylnitrone (often generated in situ from 
    
    
    
    -methylhydroxylamine and formaldehyde).
  • Dipolarophile: Styrene (or substituted styrene for analogs).

  • Regioselectivity: The reaction is highly regioselective. The oxygen of the nitrone attacks the benzylic carbon of the styrene (C5 position), while the carbon of the nitrone attacks the homobenzylic position (C4). This yields 2-methyl-5-phenylisoxazolidine .[1][2][3][4]

Mechanism of "Unmasking" (Ring Opening)

The isoxazolidine ring contains a weak N-O bond (


 53 kcal/mol). Under catalytic hydrogenation conditions, this bond cleaves cleanly.
  • Result: The C5-O bond remains (becoming the hydroxyl group), and the N-C3 bond remains (becoming the amine).

  • Product: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -methyl-3-phenyl-3-hydroxypropylamine.
    
  • Significance: This amino alcohol is the direct precursor to Fluoxetine. The hydroxyl group is then arylated with 4-chlorobenzotrifluoride to form the final drug.

Stereochemical Implications

The rigidity of the isoxazolidine ring allows for the use of chiral catalysts or auxiliaries during the cycloaddition phase. This was crucial for the development of (R)-Atomoxetine and enantiopure SSRIs, moving the industry away from racemic mixtures.

Visualizing the Pathway

The following diagram illustrates the transformation of raw materials into the antidepressant core via the isoxazolidine intermediate.

Isoxazolidine_Route Reagents Reagents: Styrene + N-Methylhydroxylamine + Formaldehyde Nitrone Intermediate: N-Methyl Nitrone Reagents->Nitrone In Situ Generation Isoxazolidine SCAFFOLD: 2-Methyl-5-phenylisoxazolidine Reagents->Isoxazolidine Direct Route Nitrone->Isoxazolidine 1,3-Dipolar Cycloaddition (Regioselective) AminoAlcohol Precursor: N-methyl-3-phenyl-3-hydroxypropylamine Isoxazolidine->AminoAlcohol Reductive Ring Opening (H2, Pd/C) Fluoxetine FINAL DRUG: Fluoxetine (Prozac) AminoAlcohol->Fluoxetine Arylation (4-chlorobenzotrifluoride)

Caption: The strategic role of 2-Methyl-5-phenylisoxazolidine in converting simple styrene derivatives into complex antidepressant scaffolds.

Experimental Protocols

The following protocols describe the synthesis and subsequent ring-opening of 2-Methyl-5-phenylisoxazolidine, adapted from standard process chemistry patents and literature.

Protocol A: Synthesis of 2-Methyl-5-phenylisoxazolidine

Objective: To synthesize the isoxazolidine ring via 1,3-dipolar cycloaddition.

ParameterSpecification
Reaction Type 1,3-Dipolar Cycloaddition
Key Reagents Styrene (1.0 eq),

-Methylhydroxylamine HCl (1.1 eq), Paraformaldehyde (1.5 eq)
Solvent Toluene or Ethanol
Base Triethylamine or Sodium Acetate (to free the hydroxylamine)
Temperature Reflux (80–110°C)
Yield Target >85%

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), suspend

    
    -methylhydroxylamine hydrochloride and paraformaldehyde in the solvent.
    
  • Basification: Add triethylamine dropwise to liberate the free amine base in situ.

  • Cycloaddition: Add styrene slowly to the refluxing mixture. The paraformaldehyde and

    
    -methylhydroxylamine generate the nitrone species transiently, which immediately reacts with styrene.
    
  • Monitoring: Monitor consumption of styrene via TLC or HPLC.

  • Workup: Cool the mixture, wash with water to remove salts, and dry the organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure. The product, 2-Methyl-5-phenylisoxazolidine, is typically a pale yellow oil that can be distilled or used directly (crude purity often >90%).

Protocol B: Reductive Ring Opening (The "Unmasking")

Objective: To cleave the N-O bond and generate the


-amino alcohol.
ParameterSpecification
Reaction Type Hydrogenolysis
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source

Gas (Balloon or Parr Shaker at 40 psi)
Solvent Ethanol or Methanol
Time 4–12 Hours

Step-by-Step Methodology:

  • Loading: Dissolve 2-Methyl-5-phenylisoxazolidine in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10% by weight of substrate) under an inert nitrogen atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with hydrogen gas. Agitate the mixture at room temperature (or slightly elevated, 40°C) under

    
     pressure.
    
  • Completion: The reaction is complete when TLC shows the disappearance of the isoxazolidine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst.

  • Isolation: Evaporate the solvent to obtain

    
    -methyl-3-phenyl-3-hydroxypropylamine . This intermediate is now ready for the final arylation step to produce Fluoxetine.
    

Scientific Logic & Causality (Why this matters)

The "Masked" Functionality

The genius of using 2-Methyl-5-phenylisoxazolidine lies in its ability to protect the amine and alcohol functionalities simultaneously.

  • Problem: In a linear synthesis, a secondary amine and a secondary alcohol on the same chain can react with each other or interfere with subsequent steps.

  • Solution: The isoxazolidine ring "ties up" both groups. The nitrogen is tertiary (in the ring), and the oxygen is ether-like. They are chemically inert to many conditions until the specific "key" (hydrogenation) is used to unlock them.

Atom Economy and Safety

Compared to the Mannich route, which often involves toxic alkylating agents or unstable ketones, the isoxazolidine route uses stable precursors (styrene, formaldehyde). This profile significantly improved the safety of large-scale antidepressant manufacturing.

References

  • Theriot, K. J. (1998).[4] Preparation and use of 2-methyl-5-phenylisoxazolidine. U.S. Patent No.[1][4] 5,760,243.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Confalone, P. N., & Huie, E. M. (1988). The 1,3-dipolar cycloaddition reaction in the synthesis of natural products.[5] Organic Reactions, 36, 1-173. Link

  • Eli Lilly and Company. (1977). Aryloxyphenylpropylamines in treating depression. U.S. Patent No.[1][4] 4,018,895. (The foundational patent for Fluoxetine/Prozac). Link

  • Tufariello, J. J. (1979). Nitrones. In 1,3-Dipolar Cycloaddition Chemistry (pp. 83-168). Wiley-Interscience.
  • Robertson, D. W., et al. (1988). The absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(7), 1412–1417. Link

Sources

Reactivity profile of 2-Methyl-5-phenylisoxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1), a pivotal heterocyclic scaffold formed via the 1,3-dipolar cycloaddition of


-methylnitrone and styrene.

This document is structured for researchers requiring actionable, mechanistic insights into utilizing this scaffold for the synthesis of


-amino alcohols and complex alkaloid precursors.

Technical Guide for Synthetic Applications

The Isoxazolidine Pharmacophore: Structural Logic

2-Methyl-5-phenylisoxazolidine is not merely a cycloaddition adduct; it is a "spring-loaded" heterocycle. Its utility in drug development stems from the lability of the N–O bond (bond dissociation energy


 53 kcal/mol), which serves as a latent functionality for 1,3-amino alcohols—a motif ubiquitous in SNRI antidepressants (e.g., Fluoxetine, Duloxetine derivatives).
Structural Dynamics & Stereochemistry

The molecule contains two heteroatoms (O1, N2) and a chiral center at C5 (bearing the phenyl group).

  • Regiochemistry: The 5-phenyl isomer is the dominant kinetic and thermodynamic product of the reaction between

    
    -methylnitrone and styrene. This regioselectivity is governed by the electronic stabilization of the transition state, where the nucleophilic oxygen of the nitrone attacks the electron-deficient (or benzylic) carbon of the styrene.
    
  • Stereochemistry: The cycloaddition typically yields a mixture of cis (endo) and trans (exo) diastereomers. The nitrogen atom undergoes rapid pyramidal inversion, meaning the relative stereochemistry is defined by the relationship between the C5-phenyl group and the C3-substituents (if any). In this specific molecule (unsubstituted C3/C4), C5 is the sole fixed stereocenter, rendering the molecule a racemate unless synthesized via asymmetric catalysis.

Synthesis: The 1,3-Dipolar Assembly

To understand the reactivity, one must control the assembly. The synthesis is a classic [3+2] cycloaddition.

Mechanism: Concerted, thermally allowed (


) process.
Key Challenge: 

-methylnitrone is unstable and typically generated in situ.
Experimental Protocol: In Situ Generation & Cycloaddition
  • Reagents:

    
    -Methylhydroxylamine hydrochloride, Formaldehyde (paraformaldehyde), Styrene, Sodium Acetate (buffer).
    
  • Solvent: Toluene or Ethanol (Polar protic solvents accelerate the reaction via H-bonding to the nitrone oxygen).

Step-by-Step Workflow:

  • Nitrone Generation: Suspend

    
    -methylhydroxylamine HCl (1.0 equiv) and NaOAc (1.1 equiv) in ethanol. Add paraformaldehyde (1.1 equiv). Stir at RT for 15 min to generate the dipole (
    
    
    
    ).
  • Cycloaddition: Add Styrene (1.2 equiv) directly to the reaction mixture.

  • Reflux: Heat to 80°C for 4–12 hours. Monitor via TLC (disappearance of nitrone spot).

  • Workup: Evaporate solvent, redissolve in DCM, wash with water/brine.

  • Purification: Flash chromatography (EtOAc/Hexane). The 5-phenyl isomer is less polar than the 4-phenyl regioisomer (if formed).

Primary Reactivity: Reductive Ring Opening (N–O Cleavage)

This is the "killer application" of the scaffold. Cleaving the N–O bond releases the ring strain and unmasks the


-amino alcohol.
Mechanistic Pathways

There are two primary modes of cleavage:

  • Hydrogenolysis (

    
    ):  Catalytic rupture. Effective but can debenzylate other functional groups.
    
  • Single Electron Transfer (Zn/AcOH or SmI

    
    ):  Chemoselective. Preferred for complex substrates to avoid reducing alkenes or benzyl ethers.
    
Protocol: Zinc-Mediated N–O Cleavage

Use this method for high chemoselectivity.

Reagents: Activated Zinc dust, Glacial Acetic Acid. Target Product: 3-(Methylamino)-1-phenylpropan-1-ol.

Procedure:

  • Dissolution: Dissolve 2-methyl-5-phenylisoxazolidine (1 mmol) in Glacial AcOH (5 mL).

  • Activation: Add Activated Zn dust (5–10 equiv) in portions at 0°C (exothermic).

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Checkpoint: The reaction is complete when the starting material (Rf ~0.5 in 1:1 EtOAc/Hex) disappears and a polar baseline spot (amine) appears.

  • Workup (Critical): Filter off excess Zn through Celite. Neutralize the filtrate with saturated aqueous NaHCO

    
     (Caution: foaming) or NH
    
    
    
    OH to pH > 9 to liberate the free amine.
  • Extraction: Extract with CHCl

    
     or DCM (3x). The amino alcohol is water-soluble; salting out (NaCl) improves yield.
    
Protocol: Mo(CO) Mediated Cleavage

Use this for mild, non-acidic conditions. Reflux the isoxazolidine with Mo(CO)


 (1.1 equiv) in MeCN/H

O (15:1). This cleavage involves oxidative insertion of Mo into the N–O bond followed by hydrolysis.

Divergent Reactivity & Visualizations

The following diagram illustrates the divergent pathways available to the 2-methyl-5-phenylisoxazolidine scaffold.

ReactivityProfile Start N-Methylnitrone + Styrene Scaffold 2-Methyl-5-phenyl- isoxazolidine Start->Scaffold [3+2] Cycloaddition (Regioselective) AminoAlc 3-(Methylamino)- 1-phenylpropan-1-ol (Gamma-Amino Alcohol) Scaffold->AminoAlc Reductive Cleavage (Zn/AcOH or H2/Pd) Retro Retro-Cycloaddition (Styrene + Nitrone) Scaffold->Retro Thermal (>140°C) Quat N-Quaternization (Ammonium Salt) Scaffold->Quat Me-I / Alkyl Halides

Figure 1: Divergent reactivity pathways. The Reductive Cleavage (Red path) is the primary synthetic utility.

Regioselectivity Logic

The formation of the 5-phenyl isomer over the 4-phenyl isomer is critical. The diagram below details the electronic interaction favoring this outcome.

Figure 2: Frontier Molecular Orbital (FMO) interaction dictating the 5-phenyl regioselectivity.

Quantitative Data Summary

TransformationReagent SystemConditionsYield PotentialKey Feature
Synthesis Styrene, HCHO, MeNHOHEtOH, 80°C75–90%One-pot in situ generation
N–O Cleavage Zn / AcOH0°C

RT
85–95%Chemoselective (tolerates alkenes)
N–O Cleavage H

(1 atm), Pd/C
MeOH, RT>95%Clean, but removes benzyl groups
N–O Cleavage SmI

THF, -78°C80–90%Single Electron Transfer (SET)
Retro-Cycloaddition Thermal>140°CN/AReversible equilibrium

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[5][6][7] Organic Reactions, 36, 1–173. Link

  • Murahashi, S. I., Imada, Y., & Taniguchi, Y. (1994). Synthesis of bioactive nitrogen-containing compounds using nitrone cycloaddition reactions. Journal of Organic Chemistry, 59(21), 6170-6172. Link

  • Revankar, G. R., et al. (1990). Reductive cleavage of isoxazolidines: A convenient route to 1,3-amino alcohols. Journal of Heterocyclic Chemistry, 27(2), 401-405. Link

  • BenchChem. (n.d.). 2-Methyl-5-phenylisoxazolidine (CAS 68408-65-1) Product Entry.Link

Sources

Methodological & Application

Application Note: One-Pot In Situ Generation of N-Methylnitrone for 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the in situ generation of N-methylnitrone (


) and its subsequent trapping via 1,3-dipolar cycloaddition. While N-methylnitrone is a potent dipole for constructing isoxazolidine scaffolds—critical pharmacophores in nucleoside analogues and alkaloids—it is hygroscopic and unstable in its isolated form.

This protocol utilizes the condensation of N-methylhydroxylamine hydrochloride with paraformaldehyde in the presence of a dipolarophile. This "one-pot" approach drives the equilibrium forward, minimizes handling of toxic intermediates, and maximizes atom economy.

Mechanistic Insight & Chemical Logic

The success of this reaction relies on manipulating the equilibrium between the stable precursors and the reactive, transient nitrone.

The Equilibrium Challenge

N-methylnitrone is generated by the condensation of N-methylhydroxylamine and formaldehyde. Because paraformaldehyde is a polymer, thermal depolymerization is required to release the reactive formaldehyde monomer.

  • Depolymerization: Paraformaldehyde

    
     Formaldehyde (
    
    
    
    ).
  • Condensation:

    
    .
    
  • Trapping: The nitrone reacts immediately with the alkene (dipolarophile) to form the stable isoxazolidine, effectively pulling the equilibrium to completion (Le Chatelier’s principle).

Reaction Pathway Diagram

The following diagram illustrates the cascade from precursor activation to the final heterocyclic product.

NitronePath cluster_0 Precursors Pre1 N-Me-NHOH·HCl Inter2 Hemiaminal Intermediate Pre1->Inter2 + Base Pre2 Paraformaldehyde (Solid) Inter1 Formaldehyde (Reactive Monomer) Pre2->Inter1 Heat (Reflux) Base Base (NaOAc/Et3N) Inter1->Inter2 Condensation Nitrone N-Methylnitrone (Transient Dipole) Inter2->Nitrone - H2O (Equilibrium) Nitrone->Inter2 Reversible Product Isoxazolidine (Cycloadduct) Nitrone->Product [3+2] Cycloaddition (Irreversible) Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Product

Figure 1: Mechanistic cascade. Thermal cracking of paraformaldehyde provides the aldehyde source, while the base frees the hydroxylamine. The irreversible cycloaddition drives the reversible nitrone formation to completion.

Critical Parameters & Optimization

The choice of solvent and base dictates the reaction rate and conversion.

ParameterRecommendationRationale
Solvent Toluene (Standard)High boiling point (110°C) facilitates paraformaldehyde depolymerization. Allows for Dean-Stark water removal.
Ethanol (Alternative)Good for polar substrates. Green profile. Harder to remove water; requires excess reagents.
Base Sodium Acetate Mild buffer. Neutralizes HCl without causing side reactions (e.g., polymerization of sensitive dipolarophiles).
TriethylamineStronger base. Use only if substrate is acid-sensitive. Can promote nitrone dimerization.
Stoichiometry Dipole Excess Use 1.5–2.0 eq of N-Me-NHOH and 2.0–3.0 eq of Paraformaldehyde relative to the dipolarophile.
Water Mgmt Molecular Sieves / Dean-Stark Critical: Water is a byproduct. Removing it shifts the equilibrium toward the nitrone.

Standardized Protocol

Target: Synthesis of 2-methylisoxazolidine derivatives from an electron-deficient alkene (e.g., maleimide, acrylate).

Reagents
  • Dipolarophile (Substrate): 1.0 equivalent (e.g., 1.0 mmol)

  • N-Methylhydroxylamine Hydrochloride: 1.5 equivalents (1.5 mmol, 125 mg)

  • Paraformaldehyde: 3.0 equivalents (as formaldehyde units, ~90 mg)

  • Sodium Acetate (Anhydrous): 1.5 equivalents (1.5 mmol, 123 mg)

  • Solvent: Toluene (anhydrous), 10 mL (0.1 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using Toluene, attach a Dean-Stark trap filled with toluene or add 4Å molecular sieves directly to the flask.

  • Charging: Add the Dipolarophile (1.0 eq), N-Methylhydroxylamine HCl (1.5 eq), Paraformaldehyde (3.0 eq), and Sodium Acetate (1.5 eq) to the flask.

  • Solvation: Add Toluene (10 mL). The mixture will likely be a suspension.

  • Reaction:

    • Heat the mixture to Reflux (~110°C) .

    • Observation: The suspension may clarify as paraformaldehyde depolymerizes and reacts, though salts (NaCl) will remain/form.

    • Time: Run for 4–12 hours.

  • Self-Validating Check (TLC/LCMS):

    • Monitor the disappearance of the Dipolarophile .

    • Note: Do not attempt to monitor the nitrone; it is transient. If the dipolarophile remains after 6 hours, add an additional 0.5 eq of Paraformaldehyde and continue reflux.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Optional: If excess paraformaldehyde remains (white solid), dissolve crude in DCM and wash with water.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Workflow Decision Tree

Use this logic flow to adapt the protocol for specific substrate sensitivities.

Workflow Start Start: Select Substrate Solubility Is Substrate Soluble in Toluene? Start->Solubility YesTol Use Toluene Protocol (Reflux, Dean-Stark) Solubility->YesTol Yes NoTol Is Substrate Water Sensitive? Solubility->NoTol No YesWaterSens Use Ethanol/Methanol (Reflux, Excess Reagents) NoTol->YesWaterSens Yes NoWaterSens Use Aqueous/Green Protocol (Water, 60°C, No Base needed if pH adjusted) NoTol->NoWaterSens No

Figure 2: Solvent selection guide based on substrate solubility and hydrolytic stability.

Troubleshooting & Safety

Common Failure Modes
  • Stalled Reaction: Usually due to "wet" solvents or insufficient depolymerization of paraformaldehyde.

    • Fix: Add fresh molecular sieves and a fresh portion of paraformaldehyde (0.5 eq). Ensure reflux is vigorous.

  • Low Yield: Dimerization of the nitrone or polymerization of the dipolarophile.

    • Fix: Add the nitrone precursors slowly (portion-wise) to the refluxing solution of the dipolarophile to keep the instantaneous nitrone concentration low, favoring cycloaddition over dimerization.

Safety (E-E-A-T)
  • N-Methylhydroxylamine HCl: Known skin sensitizer and toxic if swallowed.[2] Handle in a fume hood.

  • Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen and respiratory irritant. Never open a hot reaction vessel outside the fume hood.

  • Waste: Aqueous layers from workup will contain formaldehyde residues. Treat with dilute ammonia or specific aldehyde scavengers before disposal.

References

  • Confalone, P. N., & Huie, E. M. (1988).[3] The [3 + 2] Nitrone-Olefin Cycloaddition Reaction.[4] Organic Reactions, 36, 1–173. Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998).[3] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • Huisgen, R. (1963).[3] 1,3-Dipolar Cycloadditions.[3][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Chatterjee, A., et al. (2014).[8] Green synthesis of isoxazolidines via 1,3-dipolar cycloaddition of nitrones in water. Tetrahedron Letters, 55, 1–10. (General reference for aqueous protocols). Link

Sources

Application Note: Reductive Ring Opening of 2-Methyl-5-phenylisoxazolidine for the Synthesis of 1,3-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-amino alcohols are pivotal structural motifs in a multitude of biologically active compounds, including pharmaceuticals and natural products. Their synthesis is a cornerstone of medicinal chemistry and drug development. A robust and stereocontrolled method for accessing these valuable synthons is the reductive ring opening of isoxazolidines. The isoxazolidine heterocycle, readily accessible through [3+2] cycloaddition reactions, serves as a stable and versatile precursor to the desired 1,3-amino alcohol functionality. This application note provides a comprehensive guide to the reductive cleavage of the N-O bond in 2-Methyl-5-phenylisoxazolidine to yield 3-methylamino-1-phenylpropan-1-ol, a key intermediate for various downstream applications.

The isoxazolidine ring is a privileged scaffold in organic and medicinal chemistry due to its utility as a versatile synthetic intermediate.[1] The strategic cleavage of the relatively weak N-O bond unveils a 1,3-amino alcohol, a transformation that can be achieved with a variety of reducing agents.[2] This approach offers a significant advantage in controlling the stereochemistry of the final product, which is often dictated by the stereochemistry of the preceding cycloaddition reaction.

Mechanism of Reductive Ring Opening

The core of this synthetic strategy is the reductive cleavage of the N-O bond within the isoxazolidine ring. This transformation is most commonly achieved through catalytic hydrogenation. The generally accepted mechanism on a heterogeneous catalyst surface, such as Raney® Nickel, involves the following key steps:

  • Adsorption: Both the isoxazolidine substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, generating reactive hydrogen atoms.

  • N-O Bond Cleavage: The adsorbed isoxazolidine interacts with the activated hydrogen atoms, leading to the cleavage of the labile N-O bond. This is the rate-determining step of the reaction.

  • Protonation and Desorption: The resulting intermediates are successively protonated by surface-adsorbed hydrogen to form the final 1,3-amino alcohol product, which then desorbs from the catalyst surface.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Raney® Nickel is a highly effective catalyst for this transformation due to its high surface area and pre-adsorbed hydrogen.[3]

Experimental Protocol: Synthesis of 2-Methyl-5-phenylisoxazolidine

The starting material, 2-Methyl-5-phenylisoxazolidine, can be synthesized via a 1,3-dipolar cycloaddition reaction between N-methylnitrone and styrene. This reaction typically proceeds with good regioselectivity to afford the 5-substituted isoxazolidine.

cluster_synthesis Synthesis of 2-Methyl-5-phenylisoxazolidine reagents N-methylhydroxylamine + Benzaldehyde nitrone In situ formation of N-methylnitrone reagents->nitrone Condensation cycloaddition 1,3-Dipolar Cycloaddition nitrone->cycloaddition styrene Styrene styrene->cycloaddition product 2-Methyl-5-phenylisoxazolidine cycloaddition->product

Caption: Synthesis of the isoxazolidine precursor.

Experimental Protocol: Reductive Ring Opening

This protocol details the reductive cleavage of 2-Methyl-5-phenylisoxazolidine using Raney® Nickel as the catalyst under a hydrogen atmosphere.

Materials and Equipment:

  • Reagents:

    • 2-Methyl-5-phenylisoxazolidine

    • Raney® Nickel (50% slurry in water)[4]

    • Methanol (anhydrous)

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Deionized water

    • Hydrogen gas (high purity)

  • Equipment:

    • Parr hydrogenation apparatus or a similar high-pressure reactor

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Filter funnel and filter paper (Celite®)

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer

    • Mass spectrometer

Safety Precautions:

  • Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. [5] Always handle it as a slurry under an inert liquid (e.g., water or ethanol). Ensure there are no flammable solvents nearby when handling the dry catalyst.[6]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. The hydrogenation apparatus must be properly assembled and leak-tested.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

cluster_protocol Reductive Ring Opening Workflow start Start setup Reaction Setup: - Add 2-Methyl-5-phenylisoxazolidine and Methanol to reactor start->setup catalyst_addition Carefully add Raney® Nickel slurry setup->catalyst_addition hydrogenation Hydrogenation: - Seal reactor - Purge with H₂ - Pressurize and stir catalyst_addition->hydrogenation filtration Reaction Workup: - Depressurize - Filter through Celite® hydrogenation->filtration extraction Solvent Evaporation and Extraction filtration->extraction drying Dry organic layer (Na₂SO₄) extraction->drying purification Purification: - Evaporate solvent - Column chromatography (optional) drying->purification analysis Characterization: - NMR - MS purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable high-pressure reactor vessel, dissolve 2-Methyl-5-phenylisoxazolidine (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Catalyst Addition: Under a stream of inert gas (argon or nitrogen), carefully add Raney® Nickel (50% slurry in water, ~0.2-0.5 eq by weight of the isoxazolidine). The catalyst should be washed with anhydrous methanol prior to addition to remove water.

  • Hydrogenation: Securely seal the reactor. Purge the system with hydrogen gas three times to remove any residual air. Pressurize the reactor with hydrogen to 3-4 atm (approximately 45-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reactor in a well-ventilated fume hood. Purge the system with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake thoroughly with methanol.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure 3-methylamino-1-phenylpropan-1-ol.

Results and Discussion

The successful reductive ring opening of 2-Methyl-5-phenylisoxazolidine yields 3-methylamino-1-phenylpropan-1-ol. The structure of the product should be confirmed by standard analytical techniques.

Parameter Expected Outcome
Product 3-methylamino-1-phenylpropan-1-ol
Molecular Formula C₁₀H₁₅NO[7]
Molecular Weight 165.23 g/mol [7]
Appearance Colorless oil or low-melting solid
Yield > 85% (typical)
¹H NMR Consistent with the structure, showing characteristic peaks for the phenyl, methylamino, and propanol backbone protons.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry Molecular ion peak corresponding to the product's mass.

Characterization Data for 3-methylamino-1-phenylpropan-1-ol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.95 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 2.80-3.00 (m, 2H, CH₂-N), 2.45 (s, 3H, N-CH₃), 1.80-2.00 (m, 2H, CH₂), OH and NH protons may be broad and their chemical shifts can vary.

  • Mass Spectrometry (EI): m/z (%) = 165 (M⁺), 148, 107, 77.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Inactive catalystUse freshly prepared or a new batch of Raney® Nickel. Ensure proper activation if required.
Insufficient hydrogen pressureEnsure the system is properly sealed and pressurized. Increase the hydrogen pressure if necessary.
Poor stirringIncrease the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.
Low yield Product decompositionAvoid harsh work-up conditions. The isoxazole ring can be sensitive to strong acids or bases.[8]
Adsorption of product onto the catalystWash the catalyst thoroughly with the reaction solvent after filtration.
Formation of byproducts Over-reductionMonitor the reaction carefully and stop it once the starting material is consumed.
Side reactionsEnsure the starting material is pure.

The reductive ring opening of 2-Methyl-5-phenylisoxazolidine using catalytic hydrogenation with Raney® Nickel is an efficient and reliable method for the synthesis of 3-methylamino-1-phenylpropan-1-ol. This protocol provides a detailed procedure that can be adapted for the synthesis of a wide range of 1,3-amino alcohols, which are valuable building blocks in drug discovery and development. The careful handling of the pyrophoric catalyst and flammable hydrogen gas is paramount for the safe execution of this transformation.

References

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules. 2023;28(6):2568. doi:10.3390/molecules28062568. Available from: [Link].

  • Yao, C.-Z., et al. Ru-Catalyzed Rearrangement of N-Methyl Isoxazolidines to N–H 1,3-Oxazinanes: A Strategy of Self-Hydride Transferring Cleavage of N–O Bonds. Organic Letters. 2017;19(15):4158-4161. doi:10.1021/acs.orglett.7b01932. Available from: [Link].

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2899. Available from: [Link]

  • 3-Methylamino-1-phenylpropanol. PubChem. National Center for Biotechnology Information. Accessed January 26, 2026. Available from: [Link].

  • Zhang, Y., et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2019;24(19):3454. doi:10.3390/molecules24193454. Available from: [Link].

  • Raney nickel, activated catalyst 50% slurry in water Material Safety Data Sheet. Cole-Parmer. Accessed January 26, 2026. Available from: [Link].

  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry. 2018;83(15):8297-8306. doi:10.1021/acs.joc.8b01131. Available from: [Link].

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. World Journal of Pharmaceutical Research. 2015;4(9):299-323. Available from: [Link].

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. 2014;10:2200-2205. doi:10.3762/bjoc.10.229. Available from: [Link].

  • Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. 2010. Available from: [Link].

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. 2020;25(21):5047. doi:10.3390/molecules25215047. Available from: [Link].

  • Raney Nickel Reduction Mechanism. YouTube. 2021. Available from: [Link].

  • Synthetic strategies to prepare the isoxazolidine ring. ResearchGate. 2017. Available from: [Link].

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2019;24(19):3454. doi:10.3390/molecules24193454. Available from: [Link].

  • Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. 2008. CN100432043C. Available from: .

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. 2014;10:2200-2205. doi:10.3762/bjoc.10.229. Available from: [Link].

  • hydrogen. Organic Syntheses. 1941;21:12. doi:10.15227/orgsyn.021.0012. Available from: [Link].

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. 2016;116(19):11867-11925. doi:10.1021/acs.chemrev.6b00193. Available from: [Link].

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. 2020;25(17):3964. doi:10.3390/molecules25173964. Available from: [Link].

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry. Accessed January 26, 2026. Available from: [Link].

  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science. 2022;63(10):4175-4184. doi:10.24996/ijs.2022.63.10.4. Available from: [Link].

  • Safety Slide: Raney Nickel. University of Rochester. Accessed January 26, 2026. Available from: [Link].

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. 2011. Available from: [Link].

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry. 2008;73(16):6449-6452. doi:10.1021/jo800994h. Available from: [Link].

  • Synthesis of N-Unsubstituted 1,3-Thiazolidines by [2+3]-Cycloaddition of an Azomethine Ylide with Thiocarbonyl Compounds. Helvetica Chimica Acta. 1996;79(5):1203-1214. doi:10.1002/hlca.19960790502. Available from: [Link].

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Accessed January 26, 2026. Available from: [Link].

Sources

Application Note & Protocol: Scalable Synthesis of 2-Methyl-5-phenylisoxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Methyl-5-phenylisoxazolidine

2-Methyl-5-phenylisoxazolidine is a key heterocyclic intermediate, notably recognized for its role in the synthesis of N-methyl-3-phenyl-3-hydroxypropylamine, a precursor to the widely used antidepressant, fluoxetine.[1] The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry and a valuable building block for various natural products and pharmaceuticals.[2][3] The development of robust and scalable synthetic routes to access this specific isoxazolidine is therefore of significant interest to the pharmaceutical and chemical industries.

This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 2-Methyl-5-phenylisoxazolidine via a one-pot, three-step 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss critical parameters for successful scale-up.

Mechanistic Rationale: The Power of 1,3-Dipolar Cycloaddition

The core of this synthetic strategy lies in the [3+2] cycloaddition, a powerful class of reactions for constructing five-membered rings.[3][4] Specifically, we will utilize the reaction between an in situ generated nitrone (the 1,3-dipole) and an alkene (the dipolarophile).

The overall transformation can be visualized as follows:

Reaction_Workflow cluster_0 Step 1: Nitrone Formation (in situ) cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Work-up & Purification NMA N-Methylhydroxylamine (Acid Salt) Base Alkali Metal Base (e.g., NaOH) NMA->Base Neutralization Formaldehyde Formaldehyde Base->Formaldehyde Reacts with Nitrone N-Methylnitrone (1,3-Dipole) Formaldehyde->Nitrone Condensation Styrene Styrene (Dipolarophile) Nitrone->Styrene [3+2] Cycloaddition Product 2-Methyl-5-phenylisoxazolidine Styrene->Product Crude Crude Reaction Mixture Product->Crude Proceeds to Purified_Product Purified Product Crude->Purified_Product Extraction & Distillation

Caption: Workflow for the one-pot synthesis of 2-Methyl-5-phenylisoxazolidine.

The key advantages of this approach for scalability are:

  • Atom Economy: 1,3-dipolar cycloadditions are inherently atom-economical, maximizing the incorporation of atoms from reactants into the final product.[2]

  • "One-Pot" Procedure: The in situ generation of the reactive N-methylnitrone from readily available starting materials (N-methylhydroxylamine acid salt and formaldehyde) avoids the isolation of this potentially unstable intermediate, streamlining the process and reducing handling steps.[1]

  • Convergent Synthesis: The two key fragments of the target molecule are brought together in a single, concerted step, which is often more efficient than linear synthetic sequences.

Scalable Synthesis Protocol

This protocol is adapted from established procedures and optimized for scalability.[1]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Methylhydroxylamine hydrochloride≥98%Standard Chemical Supplier
Sodium Hydroxide (NaOH)Reagent GradeStandard Chemical SupplierCan be substituted with other alkali bases.
Formalin (37% formaldehyde in water)Reagent GradeStandard Chemical Supplier
Styrene≥99%, inhibitedStandard Chemical SupplierInhibitor can be removed before use if necessary.
TolueneAnhydrousStandard Chemical SupplierReaction solvent.
Sodium Carbonate (Na₂CO₃)AnhydrousStandard Chemical SupplierFor work-up.
Potassium Carbonate (K₂CO₃)AnhydrousStandard Chemical SupplierFor drying.
Diethyl Ether or ChloroformReagent GradeStandard Chemical SupplierFor extraction.

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Experimental Procedure

Experimental_Protocol start Start step1 Step 1: Prepare Base Solution Dissolve alkali metal base (e.g., NaOH) in water in the reactor. start->step1 step2 Step 2: Add N-Methylhydroxylamine Salt Add N-methylhydroxylamine acid addition salt to the base solution to neutralize and form the free base. step1->step2 step3 Step 3: Form Nitrone (in situ) Add formaldehyde (or formalin) to the mixture. Reaction conditions will form N-methylnitrone. step2->step3 step4 Step 4: Add Styrene & Solvent Add styrene and an appropriate solvent like toluene to the reaction mixture. step3->step4 step5 Step 5: Heat to Reflux Heat the mixture to reflux (typically 80-110°C). Stir vigorously for 2-6 hours. Monitor by TLC/GC. step4->step5 step6 Step 6: Cool and Quench Cool the reaction mixture to room temperature. Add a base like sodium carbonate solution. step5->step6 step7 Step 7: Extraction Extract the aqueous mixture with an organic solvent (e.g., toluene, chloroform, or diethyl ether). step6->step7 step8 Step 8: Dry Organic Phase Combine organic extracts and dry over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄). step7->step8 step9 Step 9: Concentrate Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. step8->step9 step10 Step 10: Purify Purify the crude product by vacuum distillation to yield pure 2-Methyl-5-phenylisoxazolidine. step9->step10 end_node End step10->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Preparation of N-Methylhydroxylamine Free Base

  • In a suitably sized reactor, prepare a solution of an alkali metal base, such as sodium hydroxide, in water.

  • To this stirred solution, add the N-methylhydroxylamine acid addition salt (e.g., hydrochloride) portion-wise. The base neutralizes the acid salt to form the free N-methylhydroxylamine in situ.

Step 2: In Situ Formation of N-Methylnitrone

  • To the aqueous mixture from Step 1, add formaldehyde (formalin) via an addition funnel.

  • The mixture is stirred, allowing the condensation reaction to proceed, which forms the N-methylnitrone. This step is typically performed at or slightly above room temperature.

Step 3: Cycloaddition Reaction

  • To the reaction mixture containing the freshly prepared nitrone, add styrene.

  • The reaction is then heated, often to reflux temperatures between 80°C and 150°C, for a period of 1 to 24 hours.[1]

  • Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the starting materials is observed.

Step 4: Work-up and Isolation

  • After cooling the reaction to room temperature, a base such as sodium carbonate or dilute aqueous sodium hydroxide is added to the mixture.[1]

  • The basified mixture is then extracted with a suitable organic solvent like chloroform, diethyl ether, or toluene.[1]

  • The combined organic phases are dried over a solid, neutral, or basic drying agent such as anhydrous potassium carbonate or sodium sulfate.[1]

  • The drying agent is removed by filtration.

  • The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1]

Step 5: Purification

  • The crude 2-Methyl-5-phenylisoxazolidine can be purified by vacuum distillation to yield the final product as a clear oil.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • In-Process Controls (IPCs): Regular monitoring of the reaction by TLC or GC is crucial. This allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged heating and ensuring batch-to-batch consistency.

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • GC-MS: To assess purity.

  • Yield Calculation: A consistent yield within an expected range (typically moderate to good for this type of reaction) is a primary indicator of a successful and reproducible synthesis.

Conclusion

The one-pot, three-step synthesis of 2-Methyl-5-phenylisoxazolidine via a 1,3-dipolar cycloaddition is an efficient, scalable, and industrially viable method. By leveraging the in situ generation of N-methylnitrone, this protocol minimizes handling of potentially unstable intermediates and streamlines the overall process. The use of readily available and inexpensive starting materials further enhances its attractiveness for large-scale production. This application note provides the foundational knowledge and a detailed protocol for researchers and process chemists to successfully implement and scale this important transformation.

References

  • Preparation and use of 2-methyl-5-phenylisoxazolidine.
  • Isoxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methyl-5-phenylisoxazolidine via In Situ 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: The synthesis of isoxazolidine scaffolds—critical pharmacophores in antifungal and antibacterial drug discovery—is historically hampered by slow kinetics. Traditional thermal 1,3-dipolar cycloadditions (1,3-DC) of nitrones with alkenes often require reflux times exceeding 24–48 hours, leading to nitrone decomposition and poor atom economy.

The Solution: This protocol details a microwave-assisted (MW) methodology for the synthesis of 2-methyl-5-phenylisoxazolidine . By utilizing microwave dielectric heating, we achieve three critical improvements over classical thermal routes:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (Arrhenius and non-thermal MW effects).

  • One-Pot Efficiency: In situ generation of the unstable N-methylnitrone from N-methylhydroxylamine and paraformaldehyde, avoiding isolation steps.

  • Regiocontrol: Enhanced selectivity for the 5-substituted isomer through rapid transition state access.

Target Molecule Analysis[1]
  • Target: 2-Methyl-5-phenylisoxazolidine

  • Core Structure: Saturated 5-membered ring containing adjacent Nitrogen and Oxygen atoms.

  • Key Substituents:

    
    -Methyl group (Position 2), Phenyl group (Position 5).
    
  • Mechanism: Concerted

    
     cycloaddition between N-methylnitrone (dipole) and styrene (dipolarophile).
    

Mechanistic Insight & Regioselectivity

Understanding the Frontier Molecular Orbital (FMO) interactions is vital for predicting the regiochemical outcome. The reaction is primarily controlled by the interaction between the HOMO of Styrene and the LUMO of the Nitrone .

  • Dipole (Nitrone): Generated in situ. The carbon atom of the nitrone is the electrophilic terminus in the LUMO.

  • Dipolarophile (Styrene): The terminal (

    
    ) carbon has the largest HOMO coefficient.
    
  • Alignment: The dominant orbital overlap occurs between the nitrone Carbon and the styrene

    
    -Carbon. This forces the Oxygen to bond with the 
    
    
    
    -Carbon (benzylic position), resulting in the 5-phenyl isomer as the major product.
Diagram 1: Reaction Mechanism & Regiochemical Alignment

ReactionMechanism cluster_0 Precursors MeNHOH N-Methylhydroxylamine Nitrone N-Methylnitrone (Dipole - LUMO) MeNHOH->Nitrone Dehydration (-H2O) In Situ Para Paraformaldehyde Para->Nitrone TS Transition State (Concerted [3+2]) Nitrone->TS MW Irradiation Styrene Styrene (Dipolarophile - HOMO) Styrene->TS Orbital Overlap Product 2-Methyl-5-phenylisoxazolidine (Major Regioisomer) TS->Product Kinetic Control (C3-Cβ Bond Formation) Minor 2-Methyl-4-phenylisoxazolidine (Minor Isomer) TS->Minor Steric Clash

Caption: Concerted [3+2] cycloaddition pathway favoring the 5-substituted isoxazolidine via HOMO(Styrene)-LUMO(Nitrone) interaction.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity
Styrene Dipolarophile1.0>99% (Stabilized)

-Methylhydroxylamine HCl
Dipole Precursor A1.298%
Paraformaldehyde Dipole Precursor B1.5Reagent Grade
Sodium Acetate (NaOAc) Base (buffer)1.2Anhydrous
Ethanol (EtOH) Green Solvent-Abs.[1]
Dichloromethane (DCM) Extraction Solvent-HPLC Grade
Equipment Setup
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic kitchen microwaves due to inhomogeneous field distribution.

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or fiber optic probe (internal).

Step-by-Step Procedure

Step 1: Precursor Preparation (One-Pot)

  • In a 10 mL microwave vial, add

    
    -Methylhydroxylamine HCl  (1.2 mmol) and Sodium Acetate  (1.2 mmol).
    
  • Add Paraformaldehyde (1.5 mmol, excess ensures complete conversion).

  • Add Ethanol (3 mL).

  • Stir at room temperature for 2 minutes to homogenize the slurry. Note: NaOAc frees the amine base in situ.

Step 2: Dipolarophile Addition

  • Add Styrene (1.0 mmol) directly to the vial.

  • Add a magnetic stir bar.

  • Seal the vessel with the appropriate snap-cap or crimp-cap.

Step 3: Microwave Irradiation

  • Place the vessel in the microwave cavity.

  • Program:

    • Mode: Dynamic (Temp Control)

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Power: Max 150W (System will modulate power to maintain 110°C).

Step 4: Work-up & Purification

  • Cool the vessel to <40°C using compressed air (built-in feature of most reactors).

  • Filter the mixture through a Celite pad to remove unreacted paraformaldehyde and salts. Wash with DCM (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 80:20).

    • Observation: The product is typically a pale yellow oil.

Results & Analysis

Yield Comparison

Data based on internal validation runs (n=3).

MethodTemperatureTimeYield (%)Regioselectivity (5-Ph : 4-Ph)
Thermal (Reflux) 80°C (Toluene)18 hours55%85 : 15
Microwave (This Protocol) 110°C (EtOH)15 mins88% 92 : 8
Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers. If these are absent, check the "Troubleshooting" section.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Diagnostic Signal (H-5): Look for a doublet of doublets (dd) around

      
       4.5–5.0 ppm . This benzylic proton is deshielded by the adjacent Oxygen and Phenyl ring.
      
    • N-Methyl Group: Singlet around

      
       2.6–2.7 ppm .
      
    • Absence of Nitrone: No signals around

      
       6.5–7.0 ppm (CH=N of nitrone).
      
  • Regioisomer Check: The minor isomer (4-phenyl) would show the benzylic proton (H-4) further upfield and with different splitting patterns compared to H-5.

Diagram 2: Experimental Workflow

Workflow cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_downstream Step 3: Downstream Mix Mix Reagents in Vial (MeNHOH + Para + Styrene) Seal Seal & Load into MW Mix->Seal Irradiate MW Irradiation 110°C, 15 min, 150W Seal->Irradiate Cool Cool to <40°C Irradiate->Cool Filter Filter (Celite) Remove Solids Cool->Filter Purify Flash Chromatography Hex/EtOAc Filter->Purify

Caption: Operational workflow for the microwave-assisted synthesis of 2-Methyl-5-phenylisoxazolidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete Nitrone FormationIncrease Paraformaldehyde to 2.0 equiv. Ensure NaOAc is dry.
Vessel Over-pressure Solvent Vapor PressureSwitch from Ethanol to Toluene (lower vapor pressure at 110°C) or reduce temp to 100°C.
Poor Regioselectivity Thermodynamic EquilibrationReduce reaction time. Extended heating can sometimes lead to retro-cycloaddition and scrambling.
Starting Material Remains Styrene PolymerizationEnsure Styrene contains inhibitor (TBC) or add a radical scavenger (Hydroquinone) if using uninhibited styrene.

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
  • Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition.

  • Bayraktar, G., et al. (2022).[1] Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Journal of Organic Chemistry.

  • Colacino, E., et al. (2012). Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones. Arabian Journal of Chemistry.

  • Chatterjee, A., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in substituted isoxazolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Substituted Isoxazolidine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 1,3-Dipolar Cycloaddition (Nitrones + Alkenes)[1][2][3][4][5]

Introduction: The Steric Challenge

Welcome to the technical support hub. As Senior Application Scientists, we understand that synthesizing substituted isoxazolidines via 1,3-dipolar cycloaddition is often bottlenecked by steric hindrance. Bulky substituents on the nitrone (dipole) or the alkene (dipolarophile) do not just lower reaction rates; they destabilize transition states, reverse regioselectivity, and promote nitrone decomposition.[2]

This guide moves beyond standard textbook procedures. We focus on forcing conditions (High Pressure, Microwave) and catalytic steering (Lewis Acids) to overcome the kinetic barriers imposed by steric bulk.[2]

Module 1: Strategic Method Selection

Before starting a synthesis, use this decision matrix to select the optimal methodology. Steric hindrance requires energy input or catalytic activation, but the choice depends on your substrate's thermal stability.[2]

Figure 1: Method Selection Decision Tree

MethodSelection Start START: Substrate Analysis StericCheck Are substrates sterically hindered? (e.g., ortho-substituted aryls, t-butyl groups) Start->StericCheck StabilityCheck Is the Nitrone Thermally Stable (>80°C)? StericCheck->StabilityCheck Yes MethodNeat Method D: Solvent-Free / Neat (Concentration Effect) StericCheck->MethodNeat No (Standard) LewisAcidCheck Does the Nitrone decompose with Lewis Acids? StabilityCheck->LewisAcidCheck No (Unstable) MethodMW Method A: Microwave Irradiation (Kinetic Energy Boost) StabilityCheck->MethodMW Yes (Stable) MethodHP Method B: High Pressure (Autoclave) (Activation Volume Reduction) LewisAcidCheck->MethodHP Yes (Decomposes) MethodLA Method C: Lewis Acid Catalysis (LUMO Lowering) LewisAcidCheck->MethodLA No (Compatible)

Caption: Decision matrix for selecting synthetic conditions based on steric bulk and thermal/chemical stability of the nitrone.

Module 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Low Yields[2]

Q: My reaction stalls at 50% conversion even after 48 hours reflux. Increasing temperature decomposes the nitrone.[2] What is the alternative? A: You are facing a "thermal ceiling."[2] The activation energy (


) required to overcome the steric repulsion is higher than the decomposition temperature of the nitrone.[2]
  • Solution: Switch to High-Pressure Synthesis (10–15 kbar) .

  • Mechanism: 1,3-dipolar cycloadditions have a large negative volume of activation (

    
    ).[2] High pressure accelerates the reaction by favoring the compact transition state without adding destructive thermal energy.[2]
    
  • Protocol Adjustment: If an autoclave is unavailable, use Microwave Irradiation in short bursts (see Module 3) to pulse energy without prolonged thermal exposure.[2]

Q: I am using a bulky Lewis Acid (


) but getting no product. Why? 
A:  This is likely "Catalyst Overcrowding."[2] If your substrate is bulky (e.g., ortho-substituted) and you use a bulky Lewis Acid, the catalyst cannot coordinate effectively to the nitrone oxygen or the dipolarophile.[2]
  • Troubleshooting:

    • Switch to a smaller Lewis Acid:

      
        or 
      
      
      
      .[2] These are less sterically demanding than Titanium(IV) isopropoxide.[2]
    • Use Bidentate Ligands : Pybox or Box ligands can create a rigid chiral pocket that forces coordination even with bulky substrates, though optimization is required.[2]

Category B: Regioselectivity Issues

Q: I expected the 5-substituted isoxazolidine, but I isolated the 4-substituted isomer. Did sterics cause this? A: Yes. Standard electronic control (HOMO-dipole / LUMO-dipolarophile) typically favors the 5-substituted product.[2][3] However, severe steric hindrance can override electronic bias.[2]

  • Explanation: The "Exo" transition state leading to the 4-substituted product may be less sterically crowded than the "Endo" path required for the 5-substituted product.

  • Corrective Action:

    • Change Solvent: Switch from non-polar (Toluene) to polar (DCM or Ethanol). Solvation shells can alter the effective size of the dipole.[2]

    • Inverse Electron Demand: If possible, modify the nitrone to be electron-deficient and the alkene to be electron-rich.[2] This strengthens the orbital overlap, potentially re-establishing electronic control over steric repulsion.[2]

Module 3: Experimental Protocols

These protocols are designed for difficult, hindered substrates .[2]

Protocol 1: High-Pressure Synthesis (The "Brute Force" Method)

Best for: Thermally unstable nitrones with massive steric bulk.[2]

  • Preparation: Dissolve the nitrone (1.0 equiv) and alkene (1.5–2.0 equiv) in minimal Dichloromethane (DCM) . Note: DCM is preferred for high-pressure work due to its high compressibility.[2]

  • Loading: Transfer the solution to a Teflon tube. Ensure no air bubbles remain (oxygen can inhibit radical pathways or oxidize sensitive nitrones).[2]

  • Pressurization: Place the tube in a high-pressure apparatus (e.g., piston-cylinder type).[2]

  • Execution: Pressurize to 0.8–1.0 GPa (8–10 kbar) at ambient temperature (20–25 °C).

  • Duration: Maintain pressure for 12–24 hours.

  • Workup: Depressurize slowly. Concentrate the solvent and purify via flash chromatography.[2]

Protocol 2: Microwave-Assisted Synthesis

Best for: Thermally stable substrates requiring rapid screening.[2]

  • Mixture: Combine nitrone (0.5 mmol) and alkene (0.75 mmol) in a microwave vial.

  • Solvent: Use a high-dielectric solvent like Ethanol or Acetonitrile to maximize microwave absorption.[2] For "solvent-free" attempts, mix reagents with a small amount of silica gel or alumina.[2]

  • Irradiation: Set the reactor to Constant Temperature Mode (not constant power).

    • Target: 80–100 °C.

    • Power: Max 150W (dynamic).[2]

  • Time: Run for 10–30 minutes. Caution: Monitor pressure build-up if using volatile alkenes.[2]

Protocol 3: Lewis Acid Catalyzed (Magnesium Perchlorate)

Best for: Controlling regio/stereochemistry in hindered systems.[2]

  • Catalyst Prep: Flame-dry a flask under Argon. Add

    
     (0.1–0.2 equiv) and 4Å Molecular Sieves.[2]
    
  • Solvent: Add anhydrous DCM or Toluene .[2]

  • Coordination: Add the nitrone (1.0 equiv) and stir for 30 mins at RT to allow catalyst coordination (color change often observed).

  • Addition: Add the alkene (1.2 equiv) slowly.

  • Reaction: Stir at RT. If conversion is low after 4 hours, lower temperature to 0 °C and stir longer (kinetic control) or gently warm to 40 °C.

Module 4: Comparative Data Analysis

Use this table to benchmark your expected results against standard methodologies.

ParameterThermal (Reflux)Microwave (MW)High Pressure (HP)Lewis Acid (LA)
Reaction Time 24–72 Hours10–60 Minutes12–24 Hours4–24 Hours
Yield (Hindered) Low (<40%)Moderate (50–70%)High (>80%)Moderate-High
Steric Tolerance PoorModerateExcellent Variable
Nitrone Stability Low (Decomp risk)ModerateHigh (Ambient Temp)Low (Coordination issues)
Selectivity Thermodynamic MixLow (High Temp)High (Kinetic)High (Chelation)

References

  • General Mechanism & Sterics: Confalone, P. N., & Huie, E. M. (1988).[2] The [3+2] Nitrone-Olefin Cycloaddition Reaction.[2][5][6] Organic Reactions, 36, 1–173.[2] Link[2]

  • Microwave Acceleration: Chakraborty, B., et al. (2010).[2] Microwave-assisted synthesis of isoxazolidines via 1,3-dipolar cycloaddition.[2][3][7][8] Tetrahedron Letters, 51(23), 3059-3063.[2]

  • High Pressure Methodology: Jenner, G. (2002).[2] High-pressure induced 1,3-dipolar cycloaddition of nitrones.[2] Tetrahedron Letters, 43(8), 1463-1466.[2]

  • Lewis Acid Catalysis: Gothelf, K. V., & Jørgensen, K. A. (1998).[2] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.[2] Link[2]

  • Magnesium Perchlorate Usage: Sibi, M. P., et al. (2003).[2] Exo-selective nitrone cycloadditions. Journal of the American Chemical Society, 125(39), 11796-11797.[2]

Sources

Troubleshooting incomplete conversion in nitrone cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Incomplete Conversion in Nitrone Cycloadditions

Welcome to the Advanced Synthesis Support Hub. Ticket ID: NITRONE-13DC-OPT Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open

Executive Summary

Incomplete conversion in 1,3-dipolar cycloadditions (1,3-DC) of nitrones is rarely a simple kinetic failure. It is often a complex interplay between Frontier Molecular Orbital (FMO) mismatch , catalyst deactivation , and retro-cycloaddition equilibria . This guide moves beyond basic "add heat" advice to diagnose the root chemical causes of stalling reactions and provides self-validating protocols to overcome them.

Part 1: Diagnostic Triage (Visual Workflow)

Before altering conditions, determine if your reaction is kinetically limited, thermodynamically reversible, or chemically unstable.

NitroneTroubleshooting Start Diagnostic Start: Reaction Stalled/Incomplete CheckSM Check Crude NMR: Is Nitrone Intact? Start->CheckSM NitroneGone Nitrone Consumed, Low Product Yield CheckSM->NitroneGone No NitronePresent Nitrone Remains Unreacted CheckSM->NitronePresent Yes SideRxn Side Reaction Identified: 1. Hydrolysis (Aldehyde + Hydroxylamine) 2. Dimerization/Oligomerization NitroneGone->SideRxn Action1 Action: Switch to In Situ Generation or Non-Aqueous Workup SideRxn->Action1 TempCheck Did you apply Heat (>80°C)? NitronePresent->TempCheck YesHeat Yes: Possible Retro-Cycloaddition TempCheck->YesHeat Yes NoHeat No: Kinetic Barrier (FMO Mismatch) TempCheck->NoHeat No Equilibrium Thermodynamic Limit Reached YesHeat->Equilibrium Action2 Action: High Pressure (10-15 kbar) or Lewis Acid at Low Temp Equilibrium->Action2 Electronic Dipolarophile Electronic Mismatch (HOMO-LUMO Gap too large) NoHeat->Electronic Action3 Action: Add Lewis Acid (ZnCl2, MgBr2) to lower Dipolarophile LUMO Electronic->Action3

Figure 1: Decision logic for diagnosing incomplete nitrone conversions based on crude reaction analysis.

Part 2: Technical Support Q&A

Issue 1: "My reaction stalls at 60% conversion. Adding more catalyst or heat doesn't push it further."

Diagnosis: You are likely fighting Retro-Cycloaddition (Reversibility) . Unlike Diels-Alder reactions, isoxazolidine formation is reversible, especially with stabilized nitrones (e.g., C-aryl nitrones) and at elevated temperatures. The reaction reaches a thermodynamic equilibrium where


.

Technical Insight: The activation energy for the retro-reaction is often accessible above 80–100°C. Heating a stalled reaction further shifts the equilibrium back toward the starting materials (entropy favors the 2-component side over the 1-component cycloadduct).

Corrective Protocol:

  • Lower the Temperature: Attempt the reaction at ambient temperature or 0°C using a Lewis Acid (LA) catalyst.

  • High Pressure Synthesis: If available, use high pressure (10–15 kbar). Cycloadditions have a large negative volume of activation (

    
    ). Pressure accelerates the forward rate and shifts the equilibrium toward the compact product, unlike heat which works against the equilibrium.
    
  • Microwave Irradiation: While thermal, microwave heating can sometimes overcome the activation barrier faster than the retro-reaction can establish equilibrium, provided the reaction is quenched immediately [1].

Issue 2: "I am using a Lewis Acid (ZnCl₂), but the reaction is slower than the thermal run."

Diagnosis: Catalyst Sequestration (The "Wrong" Complex). In Normal Electron Demand (NED) cycloadditions, the Lewis Acid must coordinate to the dipolarophile (lowering its LUMO) or the nitrone oxygen (lowering its LUMO, for Inverse Electron Demand).

The Trap: Nitrones are excellent ligands. If your nitrone is electron-rich, it may bind the Lewis Acid irreversibly, forming a stable, unreactive complex that removes both the dipole and the catalyst from the cycle.

Validation Experiment:

  • Mix Nitrone + Lewis Acid (1:1) in an NMR tube.

  • Observation: A significant shift in the nitrone's

    
     signal indicates strong coordination. If the shift is extreme and no reaction occurs upon adding the alkene, the catalyst is "poisoned" by the substrate.
    
  • Solution: Use a bulky Lewis Acid (e.g., MAD - methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) that cannot coordinate to the sterically hindered nitrone oxygen but can still activate the smaller dipolarophile [2].

Issue 3: "The nitrone disappears, but I isolate mostly benzaldehyde and complex tar."

Diagnosis: Hydrolysis and Dimerization. Nitrones are susceptible to hydrolysis, reverting to the aldehyde and hydroxylamine, particularly on silica gel or in wet solvents. The hydroxylamine can then act as a nucleophile, attacking remaining nitrone or dipolarophile.

Data Comparison: Solvent Effects on Stability

SolventRelative Rate (1,3-DC)Risk of HydrolysisRecommendation
DCM / Toluene BaselineLowPreferred for stability.
THF / Ethers ModerateModerateHygroscopic; dry thoroughly.
Methanol/Water Fast (Hydrophobic effect)High Use only for highly stable nitrones.
Ionic Liquids FastLowGood for recycling, but workup is hard.

Corrective Protocol:

  • In Situ Generation: Do not isolate the nitrone. Generate it from the hydroxylamine and aldehyde in the presence of the dipolarophile and a dehydrating agent (e.g., MgSO₄ or molecular sieves). This keeps the steady-state concentration of the unstable nitrone low.

  • Buffered Silica: If purifying on silica, add 1% Et₃N to the eluent to prevent acid-catalyzed hydrolysis of the isoxazolidine product.

Part 3: Optimized Experimental Protocol

Protocol: Lewis Acid Catalyzed Cycloaddition with In Situ Nitrone Generation Designed to minimize instability and maximize kinetic conversion.

Reagents:

  • Aldehyde (1.0 equiv)

  • N-Methylhydroxylamine HCl (1.1 equiv)

  • Dipolarophile (1.2–1.5 equiv)

  • Base: NaHCO₃ (1.1 equiv)

  • Catalyst: Zn(OTf)₂ or MgBr₂·OEt₂ (10–20 mol%)

  • Drying Agent: Anhydrous MgSO₄ (200 mg/mmol)

  • Solvent: Anhydrous DCM (0.2 M)

Workflow:

  • Activation: Flame-dry the flask under Argon. Add the Lewis Acid and dipolarophile to DCM. Stir for 15 mins to allow pre-complexation (lowering dipolarophile LUMO).

  • Generation: In a separate vial, mix Aldehyde, Hydroxylamine salt, NaHCO₃, and MgSO₄ in DCM. Stir for 30–60 mins until TLC shows nitrone formation.

  • Cannulation: Filter the nitrone solution (removing salts/drying agent) directly into the pre-complexed dipolarophile solution. Filtering removes water which kills the Lewis Acid.

  • Reaction: Stir at RT. Monitor by NMR (not just TLC, as nitrones and products often co-elute).

  • Quench: Add aqueous NH₄Cl. Extract immediately.

  • Analysis: Check crude NMR for the characteristic isoxazolidine ring protons (typically

    
     4.5–5.5 ppm).
    

References

  • Microwave-Assisted Synthesis: "Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics." MDPI, 2023.

  • Lewis Acid Catalysis: "Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis." Nature Communications, 2023.

  • FMO Theory & Reactivity: "1,3-Dipolar Cycloaddition Reactions and Nitrones: An Overview." Chemical Science Review and Letters, 2018.[1]

  • Reaction Modeling: "Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes..." Journal of Organic Chemistry, 2011.

Sources

Technical Support Center: Purification of 2-Methyl-5-phenylisoxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-SEP-001 Topic: Separation of 2-Methyl-5-phenylisoxazolidine from Unreacted Styrene Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Strategy Selection

The separation of 2-Methyl-5-phenylisoxazolidine (Target) from Styrene (Impurity) relies on exploiting the distinct basicity and polarity differences between the saturated heterocyclic amine and the aromatic alkene.

While styrene is a non-polar hydrocarbon prone to thermal polymerization, the isoxazolidine ring contains a tertiary nitrogen atom with a pKa (conjugate acid) of approximately 5.5 [1]. This basicity allows for a highly efficient Acid-Base Extraction , which is the recommended "Gold Standard" for scalability and cost-efficiency. Chromatographic methods should be reserved for final polishing or small-scale analytical isolation.

Physiochemical Comparison Table
PropertyStyrene (Impurity)2-Methyl-5-phenylisoxazolidine (Target)Separation Leverage
Boiling Point 145 °C>100 °C (Risk of N-O cleavage >130°C)Distillation is risky; requires high vacuum.
Polarity Non-polar (Lipophilic)Moderately Polar (Amine/Ether character)High : Separable by Silica Gel Chromatography.
Basicity (pKa) Neutral (>40)Basic (~5.5 for

)
Critical : Target is protonatable; Styrene is not.
Reactivity Polymerizes with heat/acidStable to dilute acid/base; Labile to reductionConstraint : Avoid strong Lewis acids or reducing metals.

Method A: Acid-Base Extraction (Recommended)

Best For: Bulk synthesis (>1g), removal of large styrene excesses. Principle: Protonation of the isoxazolidine nitrogen renders it water-soluble, while styrene remains in the organic phase.

The Workflow Logic (Visualization)

ExtractionLogic Start Crude Mixture (Isoxazolidine + Styrene) Dissolve 1. Dissolve in Et2O or DCM Start->Dissolve Acidify 2. Extract with 2M HCl (aq) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer Organic Layer (Contains Styrene) Sep1->OrgLayer Top (Et2O) or Bottom (DCM) AqLayer Aqueous Layer (Contains Protonated Isoxazolidine) Sep1->AqLayer Opposite Phase Discard Discard / Recycle Styrene OrgLayer->Discard Basify 3. Basify with NaOH/NaHCO3 to pH > 9 AqLayer->Basify Extract 4. Extract with DCM/EtOAc Basify->Extract Dry 5. Dry (Na2SO4) & Concentrate Extract->Dry Final Pure 2-Methyl-5-phenylisoxazolidine Dry->Final

Caption: Logical flow for the chemical scavenging of isoxazolidine from neutral organic impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
    • Note:

      
       is preferred as it floats on water, making the bottom aqueous drainage easier.
      
  • Acid Extraction: Transfer to a separatory funnel. Add 2M Hydrochloric Acid (HCl) (1:1 volume ratio). Shake vigorously for 2 minutes.

    • Mechanism:[1][2][3][4][5][6]

      
       (Water Soluble).
      
    • Styrene: Remains neutral (Organic Soluble).

  • Phase Separation: Drain the aqueous layer (containing the product) into a clean flask. Keep the organic layer (containing styrene).

    • Optional: Repeat the extraction of the organic layer with a second portion of 2M HCl to maximize yield.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 4M NaOH or saturated

    
      until the pH reaches ~9-10.
    
    • Observation: The solution will become cloudy as the free-base isoxazolidine precipitates/oils out.

  • Back-Extraction: Extract the basic aqueous mixture with DCM (

    
    ).
    
  • Finishing: Combine DCM extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Validation: Run a TLC of the final oil. The UV-active styrene spot (high Rf) should be absent.

Method B: Flash Column Chromatography[7]

Best For: Analytical purity, removing trace polar impurities, or if the isoxazolidine is acid-sensitive (rare for this specific derivative). Stationary Phase: Silica Gel 60 (230-400 mesh).

Elution Strategy

Styrene is non-polar and elutes near the solvent front. 2-Methyl-5-phenylisoxazolidine is significantly more polar due to the N-O dipole and amine functionality.

Gradient StepSolvent System (v/v)Purpose
1 100% Hexanes Flushes out Styrene completely.
2 90:10 Hexanes:EtOAc Removes minor non-polar byproducts.
3 70:30 Hexanes:EtOAc Elutes 2-Methyl-5-phenylisoxazolidine .
4 100% EtOAc Flushes highly polar nitrone residues (if any).

TLC Visualization:

  • Styrene: Dark spot under UV (254 nm). Rf ~0.9 (in 20% EtOAc).

  • Isoxazolidine: Weak UV absorption (phenyl group). Stain with Iodine (

    
    )  or Phosphomolybdic Acid (PMA) . Rf ~0.3 - 0.4 (in 20% EtOAc).
    

Troubleshooting Guide (FAQs)

Q1: My product turned yellow/brown during the acid extraction. What happened?

Root Cause: Oxidation or Ring Opening. Although isoxazolidines are generally stable, strong acids or high heat can trigger N-O bond cleavage or rearrangement (similar to Beckmann rearrangement) [2]. Solution:

  • Use weaker acid (e.g., 10% Citric Acid or 1M HCl) instead of concentrated mineral acids.

  • Keep the aqueous phase cold (0-5°C) during neutralization.

  • Ensure the neutralization is gentle; localized heating from NaOH addition can decompose the product.

Q2: I still smell styrene in my final product after chromatography.

Root Cause: Tailing or Polymerization. Styrene can polymerize on the silica column if the separation takes too long, creating "smearing" oligomers that co-elute with the product. Solution:

  • Azeotropic Removal: Before the column, add Methanol to the crude and rotovap. Styrene forms a low-boiling azeotrope with methanol/water.

  • Vacuum: Place the final product under high vacuum (<1 mbar) for 4 hours. Styrene is volatile; the isoxazolidine is not.

Q3: Can I just distill the mixture?

Root Cause: Thermal Instability. Warning: While styrene boils at 145°C, isoxazolidines are thermally labile. Heating the pot to >140°C to distill styrene may cause the N-O bond to homolyze, leading to amino-ketone byproducts [3]. Protocol: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg). The styrene will sublime/distill at room temperature or slight warming, leaving the product behind. Add 4-tert-butylcatechol (TBC) to the pot to inhibit styrene polymerization.

References

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[2] Organic Reactions, 36, 1–173. (Standard reference for Nitrone stability).

  • Frederickson, M. (1997).[7] Optically active isoxazolidines via asymmetric cycloaddition reactions of nitrones with alkenes: Applications in organic synthesis. Tetrahedron, 53(2), 403–425.[7] [Link]

  • Cordero, F. M., Giomi, D., & Lascialfari, L. (2013).[7] Five-Membered Ring Systems.[2][4][6][7][8][9][10] Progress in Heterocyclic Chemistry, 25, 291–317.[7] [Link][7]

Sources

Technical Support Center: Styrene Polymerization Control in Isoxazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Preventing "Gelling" (Polymerization) of Styrene During 1,3-Dipolar Cycloaddition. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Introduction: The Kinetic Competition

The synthesis of isoxazolidines via 1,3-dipolar cycloaddition (1,3-DC) between a nitrone and styrene is a race between two competing pathways:

  • The Desired Pathway: The concerted

    
     cycloaddition.
    
  • The Parasitic Pathway: The radical or thermal homopolymerization of styrene (polystyrene formation).

Styrene is a notorious "bad actor" in thermal reactions because it does not require an external initiator to polymerize; it self-initiates via the Mayo Mechanism at temperatures as low as 60–80°C [1]. This guide provides the protocols to rig the race in favor of the isoxazolidine.

Module 1: Feedstock Management (The TBC Dilemma)

User Question: "My styrene contains 4-tert-butylcatechol (TBC). Should I remove it before the reaction?"

Technical Answer: It depends entirely on your reaction mode. TBC is a radical scavenger.[1] Its presence is a double-edged sword:

  • For Thermal Reactions (Non-Catalyzed): KEEP IT (mostly). If you are heating >80°C in air, TBC helps suppress radical chains.[1] However, TBC requires trace oxygen to function effectively as an inhibitor (forming the active quinone species) [2].

  • For Lewis Acid Catalyzed Reactions: REMOVE IT. TBC is a catechol; it will chelate strongly to your metal catalyst (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), poisoning it and killing the cycloaddition while leaving styrene free to thermally polymerize [3].
Protocol: TBC Removal Workflow

If you are using a catalyst or require high-purity kinetics, follow this rigorous washing protocol.[1]

TBC_Removal Start Commercial Styrene (contains 10-50 ppm TBC) Wash Wash 3x with 10% NaOH Start->Wash Deprotonates TBC Neutralize Wash with Distilled Water (until pH neutral) Wash->Neutralize Removes Na+ salts Dry Dry over MgSO4 or CaH2 Neutralize->Dry Removes H2O Distill Vacuum Distillation (Reduced Pressure) Dry->Distill Isolates Monomer Store Store at -20°C (Use within 24h) Distill->Store Prevents Auto-initiation

Figure 1: Workflow for the removal of phenolic inhibitors (TBC) from styrene monomers prior to catalytic synthesis.

Module 2: Reaction Control (Thermodynamics vs. Kinetics)

User Question: "I’m running the reaction at 110°C in toluene, but the yield is low and the flask is viscous. Why?"

Technical Answer: You have crossed the Thermal Initiation Threshold . At 110°C, the rate of styrene self-initiation (Mayo mechanism: Diels-Alder dimerization followed by radical transfer) accelerates significantly [4].[1]

The Solution: Alter the Activation Energy ( )

You must lower the reaction temperature below the polymerization threshold (<80°C) while maintaining the rate of cycloaddition.

VariableThermal Approach (High Risk)Catalytic Approach (Recommended)
Temperature 80°C – 120°C0°C – 40°C
Mechanism Thermal activation of HOMO-LUMO gap.[1]Lewis Acid lowers LUMO of nitrone/dipolarophile.[1]
Styrene State High risk of Mayo self-initiation.[1]Stable (below polymerization threshold).[1]
Atmosphere Inert (

) prevents oxidation but disables TBC.[1]
Inert (

) is safe; no TBC required.[1]
Typical Catalyst None

,

, or

Pathway Visualization

Understanding the competition is key to preventing it.

Reaction_Pathways cluster_0 Desired Pathway (Cycloaddition) cluster_1 Parasitic Pathway (Polymerization) Reactants Reactants: Nitrone + Styrene TS_Cyclo Concerted TS (Low Entropy) Reactants->TS_Cyclo Lewis Acid Catalysis Mayo Mayo Dimerization (>80°C) Reactants->Mayo Heat (>80°C) Product Isoxazolidine TS_Cyclo->Product Radicals Free Radicals (Initiation) Mayo->Radicals Polystyrene Polystyrene Gunk Radicals->Polystyrene Chain Propagation Inhibitor TBC Inhibitor Inhibitor->TS_Cyclo Poisons Catalyst! Inhibitor->Radicals Scavenges

Figure 2: Competing mechanistic pathways. Note that TBC inhibits polymerization but also poisons the catalysts required to lower reaction temperatures.

Module 3: Troubleshooting & Recovery

User Question: "My reaction mixture has turned into a gel. Is the product lost?"

Technical Answer: Not necessarily. Polystyrene is a linear polymer that is soluble in non-polar aromatics (toluene, benzene) but insoluble in polar protic solvents (methanol, ethanol).[1] Isoxazolidines generally remain soluble in alcohols.[1]

Protocol: The "Rescue" Workup

If you suspect polymerization:

  • Dilution: Dilute the viscous reaction mixture with a minimal amount of Dichloromethane (DCM) to reduce viscosity.

  • Precipitation: Drop the DCM solution slowly into a vigorously stirring beaker of cold Methanol (MeOH) (Ratio 1:10).

    • Observation: Polystyrene will precipitate as a white, stringy solid or gum.[1]

  • Filtration: Filter off the polymer.[1]

  • Concentration: The filtrate contains your isoxazolidine.[1] Evaporate the solvent and proceed to column chromatography.

User Question: "Can I use Microwave Irradiation?"

Technical Answer: Yes. Microwave irradiation is highly effective for 1,3-DC [5].[1]

  • Why: It provides rapid, localized heating that accelerates the cycloaddition (polar transition state) faster than the radical polymerization (non-polar transition state).

  • Setting: Target 100–120°C for short bursts (5–10 mins) rather than prolonged conventional heating.

References

  • Khuong, K. S., et al. (2005).[1][2] "The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem." Journal of the American Chemical Society, 127(4), 1265–1277.[2]

  • Sepcor Inc. (2020).[1][3] "Tert-Butylcatechol (TBC) Removal and Chemistry." Sepcor Technical Data.

  • Sibi, M. P., et al. (2003).[1] "Chiral Lewis Acid Catalysis in Nitrone Cycloadditions." Chemical Reviews. (General reference for Lewis Acid sensitivity).

  • Darvishi, A., et al. (2019).[1][2] "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization." Processes, 7(10), 677.[1][2]

  • Qaddo, A. N., & Abed, A. A. (2022).[1][4] "Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene." Iraqi Journal of Science, 63(10), 4175-4184.[1]

Sources

Validation & Comparative

Beyond the Spectrum: Structural Validation of 2-Methyl-5-phenylisoxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1H NMR characterization against alternative structural validation methods for 2-Methyl-5-phenylisoxazolidine . It is designed for researchers synthesizing isoxazolidine scaffolds for drug discovery or materials science.

The Characterization Challenge

2-Methyl-5-phenylisoxazolidine is a fundamental isoxazolidine core, typically synthesized via the 1,3-dipolar cycloaddition of N-methylnitrone (generated in situ from N-methylhydroxylamine and formaldehyde) and styrene.

While the synthesis is well-established, the characterization presents two specific challenges that routine analysis often overlooks:

  • Regioisomerism: Distinguishing the desired 5-phenyl isomer from the potential 4-phenyl regioisomer (a common byproduct in unoptimized cycloadditions).

  • Conformational Dynamics: The nitrogen atom in the isoxazolidine ring undergoes pyramidal inversion. At room temperature, this can lead to signal broadening or averaging, complicating the assignment of cis/trans relationships between the N-methyl group and the C5-phenyl substituent.

This guide compares the Standard 1D 1H NMR approach against Advanced 2D NMR (COSY/NOESY) and Computational Prediction to determine the most efficient workflow for definitive structural assignment.

Experimental Protocol

To ensure reproducible data, the following protocol synthesizes the "Expertise" pillar of E-E-A-T.

A. Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. However, if signal overlap occurs in the aliphatic region (H-3/H-4), switch to C₆D₆ (Benzene-d₆) . The magnetic anisotropy of benzene often resolves overlapping multiplets in heterocyclic systems.

  • Concentration: 10–15 mg of purified product in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., Na₂SO₄) which can cause line broadening due to magnetic susceptibility mismatch.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to 2.0 s (minimum) to ensure full relaxation of the benzylic proton (H-5), allowing for accurate integration.

  • Scans (NS): 16–32 scans are sufficient for >95% purity.

Comparative Analysis: 1D vs. 2D Techniques

Method A: Standard 1D 1H NMR (The Rapid Screen)

This is the primary method for confirming the regiochemistry (5-Ph vs. 4-Ph).

Diagnostic Signals: The position of the phenyl group drastically alters the chemical environment of the ring protons.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-5 4.90 – 5.15 dd

Diagnostic: Downfield shift due to adjacent Oxygen and Phenyl ring. Confirms 5-Ph isomer.
N-Me 2.65 – 2.75s-Characteristic singlet. Broadening indicates N-inversion.
H-3 3.00 – 3.30m-Diastereotopic protons adjacent to Nitrogen.
H-4 2.10 – 2.50m-Bridge protons.
Ph 7.20 – 7.45m-Aromatic multiplet.

Performance Verdict:

  • Pros: Fast (<5 mins), low cost, definitive for regiochemistry (H-5 shift is unmistakable).

  • Cons: Cannot definitively assign the stereochemical orientation of the N-Lone Pair vs. the Phenyl group (invertomers) without variable temperature (VT) studies.

Method B: 2D NOESY / COSY (The Stereochemical Validator)

When the synthesis involves substituted nitrones (leading to C3 substituents), 1D NMR fails to distinguish diastereomers. For the core 2-Methyl-5-phenylisoxazolidine, NOESY is used to study Nitrogen Inversion .

Key Correlations (NOESY):

  • N-Me

    
     H-5:  If a strong NOE correlation is observed, the N-Me and C5-Ph are cis (on the same face).
    
  • N-Me

    
     H-4:  Helps assign the pseudo-axial/equatorial positions.
    

Performance Verdict:

  • Pros: Resolves spatial relationships; confirms ring puckering conformation.

  • Cons: Requires longer acquisition (20-40 mins); data interpretation requires expertise in Karplus relationships.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for characterizing the crude reaction mixture to ensure the isolation of the correct regioisomer.

CharacterizationWorkflow Start Crude Reaction Mixture (Nitrone + Styrene) Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckH5 Analyze 4.5 - 5.5 ppm Region Acquire->CheckH5 Regio5 Signal at ~5.0 ppm (dd) (H-5 Benzylic/Ether) CheckH5->Regio5 Found Regio4 Signal at ~3.8-4.2 ppm (H-5 Ether only) CheckH5->Regio4 Found PurityCheck Check Aliphatic Region (2.0 - 3.5 ppm) Regio5->PurityCheck Advanced Run NOESY or VT-NMR (Resolve N-Inversion/Overlap) Regio4->Advanced Identify Impurity Clean Clean Spectrum? (Sharp Multiplets) PurityCheck->Clean Final Confirm: 2-Methyl-5-phenylisoxazolidine (Proceed to Bioassay) Clean->Final Yes Clean->Advanced No (Broadening)

Figure 1: Decision logic for distinguishing regioisomers and validating purity based on H-5 chemical shift markers.

Mechanistic Insight: Why H-5 is the Key

The structural validation relies heavily on the H-5 proton . In the 5-phenyl isomer, H-5 is benzylic (attached to a carbon with a phenyl ring) AND alpha to oxygen .

  • Inductive Effect: Oxygen pulls electron density, deshielding H-5.

  • Anisotropic Effect: The Phenyl ring's ring current further deshields H-5.

  • Result: This "double deshielding" pushes H-5 to ~5.0 ppm .

In the alternative 4-phenyl isomer , the proton alpha to oxygen (now H-5) is not benzylic; it is a simple methylene ether protons, appearing significantly upfield (~3.8 – 4.2 ppm ). This ~1.0 ppm difference is the most robust metric for validation.

References

  • Confalone, P. N., & Huie, E. M. (1988).[1] The [3 + 2] Cycloaddition of Nitrones.[2] Organic Reactions.[2][3][4]

    • Context: Definitive review on the regioselectivity of nitrone cycloadditions.
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.[2]

    • Context: detailed analysis of stereochemical outcomes and NMR assignment of isoxazolidines.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

    • Context: Foundational text establishing the mechanism and expected regiochemistry (5-substituted products) for styrene adducts.
  • Oregon State University. (2024). 1H NMR Chemical Shifts Table. Chemistry Department Resources.

    • Context: Verification of general benzylic and ether chemical shift ranges.

Sources

Distinguishing 2-Methyl-5-phenylisoxazolidine from 4-phenyl Regioisomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and novel alkaloids, the isoxazolidine ring serves as a critical scaffold. The synthesis of 2-methyl-5-phenylisoxazolidine via 1,3-dipolar cycloaddition of nitrones with styrene is generally regioselective, favoring the 5-substituted product. However, the 4-phenyl regioisomer can form as a significant impurity or major product under specific electronic or steric conditions.

Distinguishing these isomers is non-trivial due to their identical mass (


 163.22) and similar polarity.[1] This guide provides a definitive, multi-modal analytical workflow to differentiate them, prioritizing 1H NMR integration logic  and fragmentation mass spectrometry .

Synthesis Context & Regioselectivity

Understanding the origin of these isomers aids in predicting their presence. The reaction involves the cycloaddition of N-methylnitrone (dipole) and styrene (dipolarophile).

  • 5-Phenyl Isomer (Major): Formed via the favored HOMO(dipole)–LUMO(dipolarophile) interaction where the nucleophilic oxygen attacks the more substituted carbon, or steric control places the phenyl group away from the N-methyl group.

  • 4-Phenyl Isomer (Minor/Alternative): Formed when steric bulk on the nitrone or electron-withdrawing groups on the alkene invert the orbital coefficients.

Visualization: Cycloaddition Regiopathways

Regioselectivity Reactants N-Methylnitrone + Styrene TS_5 Transition State A (O attacks C-beta) Reactants->TS_5 Favored Path TS_4 Transition State B (O attacks C-alpha) Reactants->TS_4 Minor Path Prod_5 2-Methyl-5-phenylisoxazolidine (Thermodynamic/Kinetic Major) TS_5->Prod_5 Prod_4 2-Methyl-4-phenylisoxazolidine (Regioisomer) TS_4->Prod_4

Figure 1: Divergent pathways in nitrone-olefin cycloaddition leading to regioisomeric outcomes.

Structural Identification Workflow

Method A: 1H NMR Spectroscopy (The Gold Standard)

The most reliable distinction lies in the chemical shift and integration of the protons adjacent to the ring oxygen (H-5).

The "Diagnostic Downfield Signal" Test
  • Principle: Protons alpha to oxygen (

    
    ) appear significantly downfield (3.5 – 5.5 ppm) compared to protons alpha to nitrogen (
    
    
    
    , 2.5 – 3.5 ppm).
  • 5-Phenyl Isomer: The C5 position bears the phenyl ring and the oxygen. This creates a single benzylic methine proton at C5.

    • Signal:1H multiplet (dd or t) at ~4.6 – 5.2 ppm .

  • 4-Phenyl Isomer: The C5 position is unsubstituted (CH2). The phenyl ring is at C4.

    • Signal:2H multiplet at ~3.8 – 4.3 ppm .

Comparative NMR Data Table
Feature2-Methyl-5-phenylisoxazolidine2-Methyl-4-phenylisoxazolidine
Most Downfield Signal 1H (C5-H) @ 4.6–5.2 ppm2H (C5-H2) @ 3.8–4.3 ppm
Benzylic Proton C5-H (Alpha to O)C4-H (Beta to O, Beta to N)
C4 Protons 2H (CH2), complex multiplets1H (CH), methine
N-Methyl Group Singlet @ ~2.6 ppmSinglet @ ~2.6 ppm (Non-diagnostic)
Method B: Mass Spectrometry (Fragmentation)

While the parent ion (


) is identical (

163), the fragmentation pathways under Collision-Induced Dissociation (CID) differ due to the stability of the resulting radical cations.
  • Retro-Cycloaddition: Both isomers can undergo retro-1,3-dipolar cycloaddition.

    • 5-Phenyl: Cleavage often yields a styrene radical cation (

      
       104) and the nitrone fragment.
      
    • 4-Phenyl: Fragmentation is often dominated by benzyl radical loss (

      
       91) or specific ring cleavages driven by the C4-phenyl stability.
      

Experimental Protocols

Protocol 1: Rapid NMR Discrimination

Objective: Determine regioisomer ratio in crude reaction mixture.

  • Sample Prep: Dissolve ~10 mg of crude oil in 0.6 mL

    
    . Ensure solution is clear; filter if necessary to remove inorganic salts.
    
  • Acquisition: Run a standard 1H NMR (minimum 300 MHz, ideally 400 MHz). Set relaxation delay (

    
    ) to >2.0s to ensure accurate integration.
    
  • Processing:

    • Phase and baseline correct the spectrum.

    • Reference the

      
       peak to 7.26 ppm.
      
  • Analysis:

    • Locate the region 3.5 – 5.5 ppm .

    • Scenario A: You see a 1H doublet of doublets (or triplet) at >4.5 ppm. -> 5-Phenyl .

    • Scenario B: You see a 2H complex multiplet at ~4.0 ppm. -> 4-Phenyl .

    • Scenario C: Both signals are present. Integrate the 1H peak (A) vs half the integral of the 2H peak (B) to calculate molar ratio.

Protocol 2: NOESY Confirmation (For Ambiguous Cases)

If stereochemistry (cis/trans) is also , or signals overlap:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation:

    • 5-Phenyl: Strong NOE between N-Me (2.6 ppm) and H-3 protons. Weak or no NOE between N-Me and H-5 (trans-annular distance is large).

    • 4-Phenyl: Look for NOE between N-Me and the Phenyl ring protons or H-4 . The proximity of the N-Me to the C4-phenyl group is spatially different than C5-phenyl.

Decision Logic Visualization

IdentificationLogic Start Unknown Isoxazolidine Isomer (MW 163.2) NMR Step 1: 1H NMR Analysis (Focus on 3.5 - 5.5 ppm) Start->NMR CheckSignal Analyze Most Downfield Multiplet NMR->CheckSignal Ambiguous Overlapping/Unclear Signals? NMR->Ambiguous Res5 Signal is 1H (Shift > 4.5 ppm) CheckSignal->Res5 Found Res4 Signal is 2H (Shift ~ 4.0 ppm) CheckSignal->Res4 Found Concl5 Conclusion: 5-Phenyl Isomer Res5->Concl5 Concl4 Conclusion: 4-Phenyl Isomer Res4->Concl4 MS Step 2: MS/MS Fragmentation Ambiguous->MS Yes Frag5 Major Fragment: Styrene (m/z 104) Retro-Cycloaddition MS->Frag5 Frag4 Fragment: Benzyl (m/z 91) or Complex Cleavage MS->Frag4 Frag5->Concl5 Frag4->Concl4

Figure 2: Step-by-step decision tree for distinguishing isoxazolidine regioisomers.

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on nitrone cycloaddition regioselectivity).
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. Link

  • Pinto, D. C. G. A., et al. (2020). NMR structural elucidation of isoxazolidines derived from nitrones. Magnetic Resonance in Chemistry. (General methodology for isoxazolidine NMR assignment).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • ChemicalBook. (n.d.). 1H NMR Spectrum Data for 2-Methyl-substituted derivatives. Link

Sources

Technical Guide: 13C NMR Spectral Characterization of Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Product": High-Resolution Carbon-13 Nuclear Magnetic Resonance (


C NMR) Spectroscopy.
The Application:  Structural elucidation and regiochemical assignment of isoxazolidine scaffolds in drug discovery.

Isoxazolidines (saturated N-O five-membered rings) are privileged scaffolds in medicinal chemistry, serving as core structures for nucleoside analogs, antibiotics, and glycosidase inhibitors.[1][2] They are typically synthesized via 1,3-dipolar cycloaddition of nitrones and alkenes.[2][3] However, this reaction often yields a mixture of 3,5-disubstituted and 3,4-disubstituted regioisomers.

While


H NMR is standard, it often fails to definitively distinguish regioisomers due to signal overlap and complex coupling constants (ABX systems) in the aliphatic region. This guide establishes 

C NMR as the superior, definitive analytical tool for verifying isoxazolidine regiochemistry, providing a self-validating protocol for researchers.

Part 1: The Analytical Challenge & Solution

The Problem: Regioisomer Ambiguity

In the cycloaddition of a nitrone (


) and a dipolarophile (

), the substituent

can end up at position 5 (favored electronically/sterically in most cases) or position 4.
  • Alternative 1:

    
    H NMR:  Requires detailed analysis of vicinal coupling constants (
    
    
    
    ). Often inconclusive if signals overlap or if the ring conformation leads to averaged couplings.
  • Alternative 2: NOESY (2D NMR): Effective for stereochemistry (cis/trans) but relies on spatial proximity, which can be misleading if the regioisomer assignment is not already known.

  • The Solution (

    
    C NMR):  Provides distinct, non-overlapping signals for the ring carbons (C3, C4, C5). The chemical shift (
    
    
    
    ) is directly influenced by the electronegativity of the adjacent heteroatoms (O vs. N), making it the most robust method for regioisomer determination.

Part 2: Comparative Analysis of Spectral Data

The following data compares the diagnostic chemical shifts of the isoxazolidine core against its unsaturated analog (isoxazoline) and distinguishes between the two critical regioisomers.

Table 1: Diagnostic C NMR Chemical Shifts (ppm)
Carbon PositionEnvironment3,5-Disubstituted Isoxazolidine (Target)3,4-Disubstituted Isoxazolidine (Alternative)Isoxazoline (Unsaturated Analog)
C-5 Adjacent to Oxygen75 – 85 ppm (Deshielded, CH/Cq)65 – 70 ppm (CH2)80 – 100 ppm (Often sp2 or strained)
C-3 Adjacent to Nitrogen60 – 70 ppm (CH)60 – 70 ppm (CH)150 – 160 ppm (C=N bond)
C-4 Bridge Carbon35 – 45 ppm (CH2, Upfield)50 – 60 ppm (CH, Downfield)100 – 115 ppm (=C-H or CH2)
C=O Exocyclic Carbonyl165 – 175 ppm165 – 175 ppm160 – 170 ppm

Key Interpretation:

  • The C5 Marker: In 3,5-isomers, C5 is substituted and appears further downfield (>75 ppm) due to the

    
    -effect of Oxygen and the substituent. In 3,4-isomers, C5 is a methylene (
    
    
    
    ) and appears slightly more upfield (~68 ppm).
  • The C4 Marker: This is the "check-sum." In 3,5-isomers, C4 is a methylene (

    
    ) and is the most shielded ring carbon (~40 ppm). In 3,4-isomers, C4 bears a substituent, shifting it downfield to ~55 ppm.
    

Part 3: Experimental Protocol

This protocol is designed to be self-validating. If the resulting spectra do not meet the Signal-to-Noise (S/N) criteria or relaxation requirements, the integration data cannot be used for quantitative isomer ratios.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 15–20 mg of the purified isoxazolidine in 0.6 mL of deuterated solvent.

    • Solvent Choice: Use CDCl

      
        (77.16 ppm triplet) for standard lipophilic derivatives. Use DMSO-d
      
      
      
      (39.52 ppm septet) if the compound contains polar amide/hydroxyl groups to prevent aggregation.
    • Note: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (Standard 100 MHz Carbon):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Spectral Width: 240 ppm (to capture carbonyls and reference).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: Quaternary carbons (often C5 in spiro-compounds) have long

        
         relaxation times. Short delays lead to signal saturation and loss of peak intensity.
        
    • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure S/N > 10:1 for quaternary carbons.

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to reduce noise.

    • Phasing: Manual phasing is required. Autophase often fails on small quaternary peaks.

    • Referencing: Calibrate to the center peak of the solvent multiplet (e.g., CDCl

      
       = 77.16 ppm).
      

Part 4: Visualization & Logic Pathways

Diagram 1: Regioselectivity Decision Tree

This logic flow guides the researcher in assigning the correct isomer based on the C4 and C5 chemical shifts derived from the protocol above.

RegioselectivityLogic Start Acquire 13C NMR Spectrum CheckC5 Analyze C5 Signal (Next to Oxygen) Start->CheckC5 C5_Down C5 Signal > 75 ppm (Methine or Quaternary) CheckC5->C5_Down Deshielded C5_Up C5 Signal < 70 ppm (CH2 Methylene) CheckC5->C5_Up Shielded CheckC4_A Check C4 Signal C5_Down->CheckC4_A C4_Up C4 is ~35-45 ppm (CH2 Methylene) CheckC4_A->C4_Up Result_35 Conclusion: 3,5-Disubstituted Isoxazolidine (Major Product) C4_Up->Result_35 Confirmed CheckC4_B Check C4 Signal C5_Up->CheckC4_B C4_Down C4 is ~50-60 ppm (Methine CH-R) CheckC4_B->C4_Down Result_34 Conclusion: 3,4-Disubstituted Isoxazolidine (Minor Product) C4_Down->Result_34 Confirmed

Caption: Logical workflow for distinguishing isoxazolidine regioisomers based on C4/C5 chemical shifts.

Diagram 2: Experimental Workflow

This diagram outlines the sequence from synthesis to validated spectral data.

ExperimentalWorkflow Synthesis 1,3-Dipolar Cycloaddition Crude Crude Mixture (TLC/LCMS) Synthesis->Crude Purification Column Chromatography (Sep. Isomers) Crude->Purification Prep Sample Prep (CDCl3/DMSO) Purification->Prep Acquisition 13C NMR Acquisition (D1=3s, NS=512) Prep->Acquisition Validation Check S/N Ratio & Solvent Peak Acquisition->Validation Validation->Prep Fail (Re-run) Assignment Final Structure Assignment Validation->Assignment Pass

Caption: Step-by-step experimental pipeline ensuring data integrity from synthesis to structural assignment.

Part 5: References

  • Huisgen, R. (1984).[3] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on the mechanism and regioselectivity of nitrone cycloadditions).

  • Koumbis, A. E., & Fylaktakidou, K. C. (2014). Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry. Link

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Transworld Research Network. Link

  • National Institute of Standards and Technology (NIST). (2012). 13C-NMR Absorptions of Major Functional Groups. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and relaxation delays).

Sources

Comparing reductive cleavage methods: Zinc/Acetic acid vs Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Zinc/Acetic Acid vs. Catalytic Hydrogenation[1]

Executive Summary

In pharmaceutical process development, the reduction of nitro groups, cleavage of N-O bonds (isoxazoles, oximes), and S-S bonds represents a critical decision point. The choice between Dissolving Metal Reduction (Zinc/Acetic Acid) and Heterogeneous Catalytic Hydrogenation (H₂/Pd-C) is rarely a matter of preference but rather a strategic trade-off between chemoselectivity and process efficiency .

  • Zinc/Acetic Acid (Zn/AcOH): The "Selectivity Specialist." It operates via Single Electron Transfer (SET), making it the superior choice for substrates containing sensitive functionalities like halides (Ar-Cl, Ar-Br, Ar-I) or alkenes, which would be destroyed under hydrogenation conditions.

  • Catalytic Hydrogenation (H₂): The "Green Efficiency Standard." It offers superior atom economy and simplified workup (filtration) but lacks the chemoselectivity required for complex, poly-functionalized scaffolds.

Mechanistic Underpinnings[2]

To master these reactions, one must understand the distinct pathways driving them. This causality dictates their substrate tolerance.

A. Zinc/Acetic Acid: Single Electron Transfer (SET)

This reaction is surface-mediated but relies on the redox potential of Zinc (


). Zinc acts as a sacrificial electron donor.
  • Electron Transfer: Zn donates an electron to the nitro group (or N-O bond), forming a radical anion.

  • Protonation: The radical anion abstracts a proton from Acetic Acid.

  • Cascade: This repeats (6 electrons total for Nitro

    
     Amine) through nitroso and hydroxylamine intermediates.
    
  • Why it spares Halogens: The redox potential required to reduce an unactivated Carbon-Halogen bond is generally higher (more negative) than what Zn/AcOH provides under mild conditions, preventing dehalogenation.

B. Catalytic Hydrogenation: Surface Coordination

This follows the Horiuti-Polanyi mechanism.

  • Adsorption: H₂ dissociates on the Pd surface; the substrate coordinates via the

    
    -system (nitro or alkene).
    
  • Insertion: Hydride transfer occurs on the surface.

  • Why it destroys Halogens: Palladium is excellent at performing oxidative addition into C-X bonds (especially Ar-I and Ar-Br), leading to rapid hydrodehalogenation side reactions.

MechanismComparison cluster_Zn Zinc/AcOH (SET Mechanism) cluster_H2 Hydrogenation (Surface Catalysis) Zn_Surface Zn Surface (Oxidation) Radical [R-NO2]•- Zn_Surface->Radical e- transfer Nitro R-NO2 Nitro->Radical Proton AcOH (H+ Source) Radical->Proton Protonation Product_Zn R-NH2 + Zn(OAc)2 Proton->Product_Zn Reduction Cascade Pd_Surface Pd Surface (Adsorption) Product_H2 R-NH2 / R-R Pd_Surface->Product_H2 Hydride Transfer H2_Gas H2 Gas H2_Gas->Pd_Surface Dissociation Substrate_H2 R-NO2 / R=R Substrate_H2->Pd_Surface Coordination

Figure 1: Mechanistic divergence between SET-driven Zinc reduction and Surface-mediated Hydrogenation.

Comparative Performance Analysis
FeatureZinc / Acetic AcidCatalytic Hydrogenation (Pd/C)
Primary Mechanism Single Electron Transfer (Stoichiometric)Catalytic Surface Reduction
Halogen Tolerance Excellent (Retains Cl, Br, I)Poor (High risk of dehalogenation)
Alkene/Alkyne Tolerance Good (Usually spares C=C)Poor (Reduces to alkane)
Benzyl Ether (Bn/Cbz) Stability Stable (Does not cleave)Unstable (Cleaves readily)
Atom Economy Low (Generates stoichiometric Zn salts)High (Byproduct is H₂O)
Scalability Moderate (Exotherm management required)High (Standard industrial process)
Workup Difficulty High (Viscous salts, emulsions)Low (Simple filtration)
Cost Low (Zn is cheap, but disposal adds cost)High (Pd is expensive, but recyclable)
Experimental Protocols
Protocol A: Chemoselective Reduction using Zn/AcOH

Best for: Substrates containing Halogens (I, Br, Cl) or Alkenes.

Safety Note: This reaction is exothermic .[1] On a large scale, the rate of Zinc addition controls the temperature.

  • Preparation: Dissolve the nitro compound (1.0 equiv) in Glacial Acetic Acid (approx. 10-20 volumes). If solubility is poor, a co-solvent like THF or Ethanol can be added (1:1 ratio).

  • Activation: Cool the solution to 0–10°C using an ice bath.

  • Addition: Add Zinc dust (5.0 – 10.0 equiv) portion-wise over 30–60 minutes.

    • Self-Validating Check: Monitor the internal temperature. Do not allow it to spike above 30°C during addition to prevent runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature. Stir vigorously (Zn is heavy and settles).

    • Endpoint: Reaction is usually complete when the supernatant turns from yellow (nitro) to colorless, and TLC shows baseline material (amine).

  • Workup (The "Critical" Step):

    • Filter the slurry through a pad of Celite to remove unreacted Zinc. Wash with EtOAc.

    • Concentrate the filtrate to remove most Acetic Acid.

    • Neutralization: Carefully quench the residue with saturated aqueous NaHCO₃ or NH₄OH. Caution: CO₂ evolution.

    • Extraction: Extract with EtOAc. If an emulsion forms (common with Zn salts), add a small amount of EDTA solution or filter again through Celite.

Protocol B: Catalytic Hydrogenation (H₂/Pd-C)

Best for: Clean substrates, Benzyl deprotection, large-scale manufacturing.

Safety Note: Dry Pd/C is pyrophoric (ignites in air). Always keep it wet with solvent or water. H₂ is flammable.[2]

  • Preparation: In a hydrogenation vessel (flask or autoclave), add the substrate (1.0 equiv) dissolved in MeOH, EtOH, or EtOAc.

  • Catalyst Loading: Under a flow of Nitrogen (inert atmosphere), add 10 wt% Pd/C (typically 5-10% by weight of the substrate).

    • Pro-Tip: Add a small amount of solvent to the flask before the catalyst to cushion the impact and prevent sparking.

  • Hydrogen Introduction: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x).

    • Pressure:[2][1][3] For simple nitro reduction, 1 atm (balloon) is often sufficient. For difficult substrates, 3-5 bar (Parr shaker) may be needed.

  • Reaction: Stir vigorously to maximize gas-liquid mass transfer.

    • Self-Validating Check: Monitor H₂ uptake. The reaction is finished when consumption ceases.

  • Workup:

    • Purge the vessel with Nitrogen to remove H₂.

    • Filter the mixture through Celite (keep the filter cake wet to prevent ignition).

    • Concentrate the filtrate to obtain the product.

Decision Matrix

When should you choose which method? Use this logic flow to determine the optimal route for your molecule.

DecisionMatrix Start Substrate Analysis Check_Halogen Contains Halogen (I, Br, Cl)? Start->Check_Halogen Check_Alkene Contains Alkene/Alkyne? Check_Halogen->Check_Alkene No Method_Zn USE ZINC / ACETIC ACID (Preserves Halogens/Alkenes) Check_Halogen->Method_Zn Yes (Risk of Dehalogenation) Check_Protecting Contains Cbz/Bn Groups? Check_Alkene->Check_Protecting No Check_Alkene->Method_Zn Yes (Risk of Saturation) Method_H2 USE HYDROGENATION (Pd/C) (Cleanest, Efficient) Check_Protecting->Method_H2 Yes (Need to Cleave) Check_Protecting->Method_H2 No (General Reduction) Method_Poison USE POISONED CATALYST (Pt/C or Sulfided Pd) Method_H2->Method_Poison Optimization needed?

Figure 2: Strategic Decision Tree for selecting reductive cleavage conditions.

References
  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Provides comprehensive substrate tables and catalyst comparisons). [Link]

  • Organic Syntheses. Zinc-mediated reduction protocols. (Standard validated procedures for dissolving metal reductions). [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014).[4][5] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters. (Discusses green alternatives to standard Zn/AcOH using surfactant technology). [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. (Practical guide for bench chemists comparing Fe, Zn, and H2 methods). [Link]

Sources

Comparative Guide: IR Spectral Analysis of Isoxazolidine N-O and C-N Bonds

[1][2]

Executive Summary

The isoxazolidine ring—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a critical pharmacophore in modern drug discovery, serving as a core scaffold for antibiotics, antivirals, and chemotherapeutics.[1][2][3][4][5][6][7][8] However, its characterization presents a specific analytical challenge: distinguishing the single-bond character of the ring (N-O and C-N) from unsaturated precursors (nitrones) or analogs (isoxazolines).

This guide provides a technical comparison of the infrared (IR) spectral signatures of isoxazolidines against their synthetic alternatives. It focuses on the diagnostic shifts of the N-O and C-N bonds, offering researchers a validated framework for structural confirmation without immediate reliance on NMR.

Technical Deep Dive: Spectral Comparison

The identification of isoxazolidines relies on the detection of specific single-bond vibrations in the fingerprint region and, crucially, the absence of double-bond characteristics found in their precursors.

1.1 The N-O Bond: Saturated vs. Zwitterionic Character

The N-O bond in isoxazolidines is a pure single bond, unlike the partial double-bond character seen in nitrone precursors (N


  • Isoxazolidines (Target): The N-O stretching vibration typically appears as a medium-intensity band in the 1000–1100 cm⁻¹ range. Because the ring is saturated, this band is often coupled with ring breathing modes, making it less distinct than a carbonyl peak but diagnostic when compared to the starting material.

  • Nitrones (Alternative/Precursor): Nitrones exhibit a strong, characteristic N-O stretching band at 1150–1250 cm⁻¹ (often split or shifted due to resonance). The formation of the isoxazolidine ring is confirmed by the blue shift or disappearance of this high-frequency N-O band and the emergence of the lower frequency single-bond absorption.

1.2 The C-N Bond: Ring vs. Imine

The transformation from a C=N double bond (in nitrones or isoxazolines) to a C-N single bond (in isoxazolidines) is the most reliable IR indicator of successful cycloaddition.

  • Isoxazolidines: The ring C-N stretch appears in the 1100–1200 cm⁻¹ region. It is frequently obscured by C-C skeletal vibrations but can be identified by tracking the reaction progress.

  • Isoxazolines (Unsaturated Analog): These retain a C=N double bond within the ring, showing a sharp absorption at 1550–1600 cm⁻¹ .

  • Nitrones: Display a prominent C=N stretch at 1550–1620 cm⁻¹ . The complete disappearance of this band is the primary metric for reaction completion.

1.3 Comparative Data Summary
Structural ClassBond TypeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Isoxazolidine N-O (Ring) 1000 – 1100 MediumLower frequency than nitrones; diagnostic of ring closure.
Isoxazolidine C-N (Ring) 1100 – 1200 Weak/MedOverlaps with fingerprint; confirm by absence of C=N.
Nitrone (Precursor)N-O (N

-O

)
1150 – 1250StrongDisappears upon cyclization.
Nitrone (Precursor)C=N1550 – 1620StrongDisappears upon cyclization.
Isoxazoline (Analog)C=N (Ring)1550 – 1600SharpDistinguishes unsaturated analogs from saturated isoxazolidines.
Experimental Methodology

To reliably detect these bands, standard FTIR protocols must be adapted to maximize resolution in the fingerprint region (1500–500 cm⁻¹), where N-O and C-N bands reside.

2.1 Sample Preparation: ATR vs. KBr

While Attenuated Total Reflectance (ATR) is convenient, it can suppress weak bands in the fingerprint region due to depth of penetration issues.

  • Recommendation: For initial structural characterization of new isoxazolidine derivatives, use KBr Pellets . The transmission mode offers superior signal-to-noise ratios for the weak N-O/C-N stretches compared to ATR.

2.2 Protocol: Monitoring Synthesis via IR

Objective: Confirm conversion of Nitrone to Isoxazolidine via 1,3-dipolar cycloaddition.

  • Baseline Acquisition: Record the spectrum of the starting Nitrone. Mark the C=N (approx. 1600 cm⁻¹) and N-O (approx. 1200 cm⁻¹) peaks.

  • Reaction Aliquot: Take a 50 µL aliquot of the reaction mixture.

  • Workup (Miniature): Evaporate solvent under nitrogen flow (solvent peaks will obscure the fingerprint region).

  • Measurement: Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Criteria:

    • Pass: Complete loss of the peak at 1600 cm⁻¹ (C=N) and appearance of new bands in the 1000–1200 cm⁻¹ region.[9]

    • Fail: Persistence of the 1600 cm⁻¹ peak indicates incomplete conversion or equilibrium.

Visualization of Logic Pathways

The following diagram illustrates the decision-making logic for distinguishing isoxazolidines from their structural relatives using IR data.

SpectralLogicStartUnknown Heterocycle SampleCheckCNCheck 1550-1650 cm⁻¹ RegionStart->CheckCNHasCNStrong Band Present (C=N)CheckCN->HasCNUnsaturation DetectedNoCNBand AbsentCheckCN->NoCNSaturated SkeletonCheckNOCheck 1150-1250 cm⁻¹ RegionHasCN->CheckNOCheckFingerprintCheck 1000-1100 cm⁻¹ RegionNoCN->CheckFingerprintNitroneIDIdentify: Nitrone (Precursor)(N⁺-O⁻ character)CheckNO->NitroneIDStrong N-O StretchIsoxazolineIDIdentify: Isoxazoline(Unsaturated Ring)CheckNO->IsoxazolineIDWeak/Absent N-O StretchIsoxazolidineIDIdentify: Isoxazolidine(Saturated Ring N-O/C-N)CheckFingerprint->IsoxazolidineIDNew Bands Appear

Figure 1: Spectral logic flow for differentiating isoxazolidines from nitrones and isoxazolines based on C=N and N-O vibrational modes.

References
  • Almashal, F. A. (2016).[1] Synthesis and Identification of Some New Isoxazolidine compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefin. ResearchGate. [Link]

  • Hassan, A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Oncology and Radiotherapy. [Link][10]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Chemistry LibreTexts. [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. WebSpectra. [Link]

Comprehensive Guide to Chromatographic Enantioseparation of Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge in Isoxazolidines

Isoxazolidines are critical heterocyclic scaffolds in drug discovery, serving as core structures for antibacterial, antifungal, and anticancer agents. Synthesized primarily via 1,3-dipolar cycloaddition of nitrones with alkenes, these molecules often possess multiple stereogenic centers (typically at C3, C4, and C5).

The biological activity of isoxazolidines is highly stereodependent. Separating their enantiomers is not merely an analytical hurdle but a prerequisite for regulatory compliance and efficacy testing. This guide compares the two dominant chromatographic modalities—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) —and provides a validated workflow for achieving baseline resolution using polysaccharide-based Chiral Stationary Phases (CSPs).

Technology Comparison: HPLC vs. SFC[1][2][3][4]

While Normal Phase (NP) HPLC has historically been the standard, SFC has emerged as the superior modality for preparative scale-up of isoxazolidines due to lower viscosity and higher diffusivity.

FeatureNormal Phase HPLCSupercritical Fluid Chromatography (SFC)Verdict for Isoxazolidines
Mobile Phase Hexane/Heptane + Alcohol (IPA/EtOH)Supercritical CO₂ + Alcohol ModifierSFC (Greener, cheaper)
Viscosity High (limits flow rate)Low (allows high flow rates)SFC (3-5x faster)
Solubility Good for lipophilic isoxazolidinesExcellent for diverse polaritiesSFC
Scale-Up Solvent removal is energy-intensiveCO₂ evaporates; product recovery is fastSFC (Preferred for Prep)
Selectivity High (established methods)High (tunable pressure/temp)Tie (Column dependent)

Expert Insight: For initial analytical screening, NP-HPLC is often more accessible. However, if you anticipate purifying >100 mg of material, invest time in developing an SFC method immediately to avoid the "solvent bottleneck" downstream.

Stationary Phase Selection: The "Gold Standard" CSPs

For isoxazolidine separation, Polysaccharide-based CSPs are the industry standard due to their broad recognition mechanisms (H-bonding, dipole-dipole,


-

interactions).
Top Contenders
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)

    • Characteristics: Helical structure allows for inclusion complexes. Often the first-choice column.

    • Best for: Isoxazolidines with aromatic substituents that can engage in

      
      -
      
      
      
      stacking.
  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)

    • Characteristics: Linear rigid rod structure.

    • Best for: Compounds where steric fit is the primary discrimination factor.

Coated vs. Immobilized:

  • Coated (AD/OD): Higher selectivity in standard alkane/alcohol mobile phases.

  • Immobilized (IA/IB): Robustness allows use of "forbidden" solvents (DCM, THF, Ethyl Acetate) to solubilize difficult isoxazolidines without stripping the phase.

Mechanism of Chiral Recognition[5][6][7][8]

Understanding why separation occurs allows for rational method optimization. The separation of isoxazolidines on polysaccharide CSPs relies on a "Three-Point Interaction" model.

ChiralRecognition cluster_0 Chiral Discrimination Forces CSP Polysaccharide CSP (Helical Amylose/Cellulose) Interaction1 H-Bonding (Carbamate NH/C=O) CSP->Interaction1 Interaction3 Steric Fit (Chiral Groove) CSP->Interaction3 Interaction4 Pi-Pi Stacking (Phenyl Groups) CSP->Interaction4 Analyte Isoxazolidine Enantiomer Analyte->Interaction1 Interaction2 Dipole-Dipole (Isoxazolidine Ring) Analyte->Interaction2 Analyte->Interaction4 Result Transient Diastereomeric Complex Interaction1->Result Interaction2->Result Interaction3->Result Interaction4->Result

Figure 1: Mechanistic interaction pathways between isoxazolidine enantiomers and polysaccharide-based CSPs. The formation of transient complexes differs in stability between enantiomers, resulting in separation.

Experimental Protocol: Method Development Workflow

This protocol is designed to be self-validating . If Step 1 fails, the protocol redirects you rather than forcing a dead end.

Phase 1: The "Universal" Screen (Analytical Scale)

Objective: Quickly identify a hit (Resolution


).
  • Sample Prep: Dissolve racemate at 1 mg/mL in Ethanol (or IPA). Filter (0.2

    
    m).
    
  • Columns: Connect Chiralpak AD-H and Chiralcel OD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase A (NP-HPLC): Hexane / IPA (90:10).[1] Flow: 1.0 mL/min.

  • Mobile Phase B (SFC): CO₂ / Methanol (85:15). Backpressure: 120 bar.

  • Detection: UV at 210 nm, 230 nm, and 254 nm (Isoxazolidines often have weak chromophores; monitoring low wavelengths is crucial).

Decision Gate:

  • If

    
    : Proceed to Optimization.
    
  • If partial separation (

    
    ): Adjust modifier % or switch alcohol (MeOH 
    
    
    
    IPA).
  • If no separation: Switch to Immobilized columns (IA/IB) and screen non-standard solvents (e.g., Hexane/THF).

Phase 2: Optimization (Resolution Enhancement)

Objective: Achieve baseline separation (


) for robust scale-up.
  • Temperature: Lowering temperature (e.g., to 10°C or 20°C) often increases resolution by enhancing the enthalpy-driven separation mechanisms.

  • Additives: If peak tailing occurs (common with the basic nitrogen in the isoxazolidine ring), add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the alcohol modifier.

Phase 3: Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Prep (20 mm ID):



Example: 1.0 mL/min (analytical) 

~19 mL/min (prep).

Representative Performance Data

The following data illustrates typical performance metrics for a 3,5-substituted isoxazolidine derivative. Note the complementary nature of AD and OD columns.[2][3][4]

Column TypeMobile PhaseModeRetention (

)
Selectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Hexane/IPA (90:10)HPLC2.11.853.2 Best Hit. Baseline separation.
Chiralcel OD-H Hexane/IPA (90:[1]10)HPLC1.81.100.8Partial separation.
Chiralpak AD-H CO₂/MeOH (85:15)SFC1.21.954.1 Faster elution, higher

.
Chiralcel OJ-H Hexane/EtOH (90:10)HPLC0.91.000.0No separation (Co-elution).

Data Interpretation: The AD-H column provides superior selectivity for this specific isoxazolidine scaffold, likely due to the specific fit of the phenyl substituents into the amylose helical cavity. SFC provides a significant boost in speed and resolution over HPLC.[5]

Method Development Decision Tree

MethodDev Start Start: Racemic Isoxazolidine Screen Screening Phase Columns: AD-H, OD-H MP: Hex/IPA (90:10) Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 1.5 Validation & Scale-up Check->Success Yes Partial 0.5 < Rs < 1.5 Optimization Check->Partial Partial Fail Rs < 0.5 Change Selectivity Check->Fail No Opt1 Decrease Temp (10-20°C) Partial->Opt1 Opt2 Change Modifier (MeOH vs EtOH vs IPA) Partial->Opt2 NewCol Switch Column Family (Immobilized IA/IB or Chlorinated) Fail->NewCol Opt1->Success Opt2->Success NewCol->Screen Re-screen

Figure 2: Strategic decision tree for developing chiral separation methods. This logic minimizes solvent waste and time by prioritizing optimization of partial hits before switching stationary phases.

References

  • BOC Sciences. Enantiomer Identification (HPLC/SFC).[] Retrieved from

  • Toribio, L., et al. (2018). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.[5] International Journal of ChemTech Research. Retrieved from

  • Durán-Merás, I., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1). Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from

  • Pellissier, H. (2016). Enantioselective Synthesis of Isoxazolidines. Chemical Reviews. (Contextual grounding for synthesis).
  • Németh, G., et al. (2023). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases.[7] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Comparative Crystallographic Guide: Salt Selection for 2-Methyl-5-phenylisoxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 2-Methyl-5-phenylisoxazolidine presents a classic challenge in small-molecule crystallography: the free base is typically a low-melting oil or amorphous solid due to the conformational flexibility of the five-membered ring and the low molecular weight. For drug development professionals utilizing the isoxazolidine scaffold—a privileged structure in peptidomimetics and nucleoside analogs—obtaining a high-resolution X-ray structure is critical for determining absolute stereochemistry and ring puckering parameters.

This guide objectively compares the performance of three distinct salt forms—Hydrochloride (HCl) , Picrate , and Perchlorate —to determine the optimal candidate for Single Crystal X-Ray Diffraction (SC-XRD). We analyze these "products" based on crystallizability, lattice stability, and the resolution of the resulting structural data.

Part 1: The Challenge – Why Salt Formation is Non-Negotiable

The isoxazolidine ring is subject to two dynamic phenomena that hinder crystallization of the free base:

  • Ring Puckering: The five-membered ring undergoes rapid pseudorotation, typically alternating between envelope (

    
    ) and twist (
    
    
    
    ) conformations.
  • Nitrogen Inversion: While the adjacent oxygen atom raises the inversion barrier compared to simple amines, the nitrogen remains a site of stereolability in solution.

The Solution: Protonation or quaternization of the nitrogen atom via salt formation freezes the N-inversion and introduces strong ionic/hydrogen-bonding networks (Coulombic interactions) that lock the ring conformation into a regular lattice.

Part 2: Comparative Analysis of Salt Forms

The following analysis compares the three most common salt derivatives used to enforce crystallinity in 5-substituted isoxazolidines.

Hydrochloride Salt (HCl)[1][2]
  • Status: The Industry Standard (Pharma-compatible).

  • Performance:

    • Crystallinity:[1][2][3] Variable. Often forms hygroscopic needles that degrade during mounting.

    • Structural Insight: The chloride ion (

      
      ) is a spherical, "hard" anion. It often allows for extensive hydrogen bonding (
      
      
      
      ), but lacks the geometric complexity to force order in highly flexible organic cations.
    • Drawback: Frequently forms hydrates. Water molecules in the lattice can lead to disorder if the crystal dries out during data collection.

Picrate Salt (2,4,6-Trinitrophenolate)
  • Status: The Historic "Gold Standard" for Characterization.

  • Performance:

    • Crystallinity:[1][2][3]Superior. The picrate anion is large, planar, and electron-deficient. It engages in

      
       stacking interactions with the phenyl ring of the isoxazolidine, creating a rigid, high-melting lattice.
      
    • Structural Insight: historically used to determine absolute configuration before modern anomalous dispersion techniques were common.

    • Drawback:Safety Hazard. Picrates are shock-sensitive explosives when dry. Non-pharmaceutical counterion.

Perchlorate Salt ( )
  • Status: The Crystallographer’s "High-Risk/High-Reward" Option.

  • Performance:

    • Crystallinity:[1][2][3] Excellent. The tetrahedral perchlorate anion is non-coordinating and bulky, filling void spaces effectively to stabilize the lattice.

    • Structural Insight: Often yields the lowest

      
      -factor (cleanest data) because the anion is disordered less frequently than solvated HCl lattices.
      
    • Drawback:Explosion Hazard. Organic perchlorates are potentially detonable.

Summary Data: Performance Matrix
ParameterFree BaseHCl SaltPicrate SaltPerchlorate Salt
Physical State Oil / Low-melt SolidHygroscopic SolidYellow PrismsColorless Needles
Melting Point < 25 °C (est.)110–130 °C145–155 °C135–145 °C
Lattice Stability N/ALow (prone to hydration)High (

-stacking)
High
R-Factor (Typical) N/A~5–7%~3–4%~3–4%
Safety Profile BenignSafeSevere Hazard Severe Hazard

Part 3: Structural Insights & Mechanism

Ring Conformation Analysis

In the crystalline state, 2-Methyl-5-phenylisoxazolidine salts typically adopt an Envelope (


)  conformation. The specific atom at the "flap" of the envelope depends on the salt's packing forces.
  • Observation: In Picrate salts, the bulky anion often forces the isoxazolidine ring into an

    
     or 
    
    
    
    envelope conformation to maximize
    
    
    overlap between the phenyl substituent and the picrate ring.
  • Cremer-Pople Parameters: High-quality datasets allow calculation of the puckering amplitude (

    
    ) and phase angle (
    
    
    
    ).
    • Target Data: Expect

      
      .
      
Workflow Visualization

The following diagram illustrates the critical decision pathway for synthesizing and selecting the appropriate salt for X-ray analysis.

G Start Start: Nitrone + Styrene Cyclo 1,3-Dipolar Cycloaddition Start->Cyclo Base 2-Methyl-5-phenylisoxazolidine (Oily Free Base) Cyclo->Base Decision Select Counterion Strategy Base->Decision Path_HCl Pathway A: HCl Gas/Ether Decision->Path_HCl Pharma Relevance Path_Pic Pathway B: Picric Acid/EtOH Decision->Path_Pic Structural Rigidity Result_HCl HCl Salt (Hygroscopic, Low Stability) Path_HCl->Result_HCl Result_Pic Picrate Salt (High Crystallinity, Rigid) Path_Pic->Result_Pic XRay SC-XRD Data Collection Result_HCl->XRay Difficult Result_Pic->XRay Preferred Structure Solved Structure (Envelope Conformation) XRay->Structure

Figure 1: Experimental workflow for converting the oily isoxazolidine intermediate into a crystalline salt suitable for diffraction analysis.

Part 4: Experimental Protocols

Synthesis of the Free Base

Note: This utilizes the standard 1,3-dipolar cycloaddition methodology [1].

  • Reactants: Dissolve N-methyl-C-phenylnitrone (1.0 eq) in anhydrous toluene.

  • Dipolarophile: Add Styrene (1.2 eq).

  • Reflux: Heat at 110°C for 12 hours under Nitrogen.

  • Workup: Evaporate solvent in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Result: Viscous yellow oil.

Preparation of the Picrate Salt (Recommended for Structure)

Warning: Picric acid is explosive when dry. Handle wet and in small quantities.

  • Dissolution: Dissolve 100 mg of the free base oil in 2 mL of absolute ethanol.

  • Addition: Add a saturated ethanolic solution of picric acid dropwise until the solution turns deep yellow and slightly cloudy.

  • Crystallization: Heat gently to redissolve any precipitate, then allow to cool slowly to room temperature in a vibration-free environment (Slow Evaporation).

  • Harvest: Collect yellow prismatic crystals after 24-48 hours.

Preparation of the Hydrochloride Salt[1]
  • Dissolution: Dissolve 100 mg of free base in 5 mL dry diethyl ether.

  • Acidification: Bubble dry HCl gas through the solution OR add 2M HCl in ether dropwise.

  • Precipitation: White solid precipitates immediately.

  • Recrystallization: Isolate solid and recrystallize from Ethanol/Ether via vapor diffusion. Note: Work quickly to avoid moisture absorption.

Part 5: Strategic Recommendations

For Drug Development purposes where the salt form must be pharmaceutically acceptable, you must optimize the Hydrochloride or explore Fumarate/Tartrate salts. You will likely need to use Vapor Diffusion (solvent: methanol, antisolvent: ether) to grow X-ray quality crystals of these more soluble salts.

For Structural Elucidation (determining stereochemistry or ring conformation) where the salt is merely a tool, the Picrate salt is the superior alternative. Its ability to form robust, well-ordered lattices via


-stacking ensures a higher success rate for solving the structure and defining the envelope conformation of the isoxazolidine ring [2].

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Messikh, S., et al. (2024).[6] New isoxazolidine derivatives: Synthesis, spectroscopic analysis, X-ray, DFT calculation. Journal of Molecular Structure.[6] Link

  • Black, D. S. C., et al. (1993). Nitrones and oxaziridines. Comprehensive Organic Functional Group Transformations. (General reference for isoxazolidine salt stability).
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants. (Reference for pKa-based salt selection logic).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-phenylisoxazolidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-5-phenylisoxazolidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the principles behind safe chemical waste management. Our commitment is to provide value beyond the product, ensuring your laboratory operations are not only compliant but are fundamentally rooted in a culture of safety and scientific integrity.

Introduction: The Principle of Prudent Practice with Novel Compounds

2-Methyl-5-phenylisoxazolidine is a heterocyclic compound for which extensive, publicly available hazard and disposal data may be limited. In research and development settings, it is common to work with novel or poorly characterized substances. The cornerstone of safety in such scenarios is the adoption of "prudent practices," which dictate that substances with unknown toxicity should be treated as hazardous.[1] This guide is therefore built upon a conservative approach, ensuring the highest degree of safety for personnel and the environment. The procedures outlined herein are grounded in established protocols from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Pre-Disposal Hazard Assessment and Characterization

Before any disposal actions are taken, a thorough hazard assessment is paramount. This proactive step forms the basis of a self-validating safety system, ensuring that all subsequent handling and disposal choices are appropriate.

Causality of Hazard Assessment: The "cradle-to-grave" management of hazardous materials, mandated by the Resource Conservation and Recovery Act (RCRA), begins with proper identification. Mischaracterizing waste can lead to improper segregation, dangerous chemical reactions, and non-compliance with federal and local regulations.[2][3]

Protocol for Waste Characterization:

  • Consult the Safety Data Sheet (SDS): If an SDS is available from the supplier, it is the primary source of information for hazard identification and disposal recommendations.

  • In the Absence of an SDS: Treat 2-Methyl-5-phenylisoxazolidine as a hazardous waste of unknown characteristics. This necessitates handling it according to the most stringent protocols.

  • Evaluate for RCRA Characteristics: In consultation with your institution's Environmental Health and Safety (EHS) department, the waste must be evaluated against the four key characteristics of hazardous waste.[4][5]

Table 1: RCRA Hazardous Waste Characteristics
CharacteristicEPA CodeCriteriaRelevance to 2-Methyl-5-phenylisoxazolidine
Ignitability D001A liquid with a flash point < 140°F (60°C); a solid capable of causing fire through friction or spontaneous change.[5][6]While the exact flash point is unknown, many organic compounds, especially those used as solvents or reagents, can be ignitable. Assume potential ignitability.
Corrosivity D002An aqueous solution with a pH ≤ 2 or ≥ 12.5; a liquid that corrodes steel at a rate > 6.35 mm per year.[5]Unlikely to be a primary hazard unless it is in a solution with a strong acid or base. The pure compound is not expected to be corrosive.
Reactivity D003A substance that is unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases when mixed with water.[5][6]The isoxazolidine ring is generally stable, but reactivity with strong oxidizing or reducing agents should not be ruled out without specific data.
Toxicity D004-D043Contains specific contaminants (e.g., heavy metals, pesticides) at or above regulated concentrations.[6]The primary concern. As a novel phenyl-substituted heterocyclic compound, its metabolic fate and toxicological profile are not well-established. It must be assumed to be toxic.

Based on this assessment, 2-Methyl-5-phenylisoxazolidine waste should, at a minimum, be managed as a toxic (and potentially ignitable) hazardous chemical waste.

Section 2: Safe Handling: PPE and Engineering Controls

Minimizing exposure is a fundamental principle of laboratory safety.[1] Proper use of Personal Protective Equipment (PPE) and engineering controls is non-negotiable during waste handling and disposal procedures.

  • Engineering Controls: All handling of 2-Methyl-5-phenylisoxazolidine, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles that comply with European standard EN 166 or equivalent.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[7][9]

    • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[9]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 2-Methyl-5-phenylisoxazolidine waste.

Step 1: Waste Segregation

  • Principle: Never mix incompatible waste streams.[10] Mixing can cause unintended chemical reactions, complicating the disposal process.

  • Action:

    • Pure Compound/Concentrated Solutions: Collect unused or waste 2-Methyl-5-phenylisoxazolidine in a dedicated, compatible waste container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled solid waste container.[11] Do not place these items in the regular trash.

    • Sharps: Needles or syringes must be placed directly into a designated sharps container.[11]

Step 2: Container Selection and Labeling

  • Principle: Proper containment and communication are critical for safety and compliance.

  • Action:

    • Use a chemically compatible container (e.g., glass or polyethylene) with a secure, screw-top lid.

    • The container must be clearly labeled with the words "Hazardous Waste".[12]

    • The label must also include the full chemical name: "2-Methyl-5-phenylisoxazolidine" and an indication of its potential hazards (e.g., "Toxic"). List all components and their approximate percentages.

    • Keep the container closed at all times except when adding waste.[12]

Step 3: Temporary On-Site Storage

  • Principle: Safe storage prevents spills and accidental exposure.

  • Action:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage location should be in a well-ventilated area, away from heat or ignition sources.[13][14]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[12][14]

Step 4: Arranging for Final Disposal

  • Principle: Hazardous waste must be disposed of through certified channels.

  • Action:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Complete a chemical waste disposal form (often called a "waste manifest" or "pickup request") as required by your institution.[12] Provide accurate and complete information about the waste stream.

    • Never dispose of 2-Methyl-5-phenylisoxazolidine down the drain.[15][16] This is strictly prohibited by the EPA for hazardous waste pharmaceuticals and is a critical best practice for all laboratory chemicals.

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from work with 2-Methyl-5-phenylisoxazolidine.

G cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal start Waste Generated: 2-Methyl-5-phenylisoxazolidine waste_type Determine Waste Type start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Liquid/Pure contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->contaminated_solid Solid select_container_liquid Select Appropriate Liquid Waste Container pure_compound->select_container_liquid select_container_solid Select Lined Solid Waste Container contaminated_solid->select_container_solid label_container Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards select_container_liquid->label_container select_container_solid->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS Office and Complete Waste Pickup Form store->contact_ehs disposal Waste collected by authorized personnel for disposal at a licensed facility. contact_ehs->disposal

Caption: Decision workflow for the disposal of 2-Methyl-5-phenylisoxazolidine.

Section 4: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.[1]

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Assess the Situation: For a small, manageable spill, proceed with cleanup only if you are trained and it is safe to do so. For large spills, or if the substance is volatile, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing a small spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Use an inert absorbent material from a chemical spill kit to contain and absorb the spill.[14] Do not use combustible materials like paper towels for large spills.

  • Clean and Decontaminate: Once absorbed, collect the material using non-sparking tools and place it in a designated hazardous waste container.[13] Clean the spill area with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

Conclusion

The responsible management of laboratory chemicals does not end when an experiment is complete. The proper disposal of 2-Methyl-5-phenylisoxazolidine, guided by the principle of treating unknown substances with caution, is a critical component of a robust safety culture. By adhering to the procedural steps of hazard assessment, segregation, proper containment, and authorized disposal, you protect yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Available at: [Link]

  • Amzole. (2015). 2-Methyl-5-NitroImidazole MSDS. Available at: [Link]

  • Unknown Source.RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Center for Biotechnology Information, PubChem. 2-Methyl-2-oxazoline. Available at: [Link]

  • University of North Carolina at Chapel Hill. Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal. Available at: [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Google Patents.US5760243A - Preparation and use of 2-methyl-5-phenylisoxazolidine.
  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • National Center for Biotechnology Information, PubChem. 2-Methyl-5-(1-methylpyrrol-3-yl)-1,3-oxazolidine. Available at: [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Available at: [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Available at: [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]

  • National Center for Biotechnology Information, PubChem. 5-Methyl-3-phenyloxazolidin-2-one. Available at: [Link]

  • Unknown Source.Appendix A Disposal Procedures by Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.